Lincomycin 2-phosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N2O9PS/c1-5-6-10-7-11(20(3)8-10)17(24)19-12(9(2)21)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,21-23H,5-8H2,1-4H3,(H,19,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNQOUOFMWKNLY-AVENPWRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N2O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27480-30-4 | |
| Record name | Lincomycin-2-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027480304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LINCOMYCIN-2-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4RBJ6PFR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Lincomycin 2-phosphate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin (B1675468) 2-phosphate is a phosphate (B84403) ester derivative of lincomycin, a lincosamide antibiotic. While not as commonly used clinically as its chlorinated analog, clindamycin, lincomycin and its derivatives remain important in specific therapeutic contexts and serve as valuable molecules in the study of antibiotic mechanisms and the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Lincomycin 2-phosphate, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound is characterized by a propylhygric acid moiety linked to a methylthio-lincosamide sugar through an amide bond. The defining feature of this derivative is the phosphate group esterified at the 2-position of the lincosamide sugar.
Chemical Structure:
-
IUPAC Name: [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-methylsulfanyloxan-3-yl] dihydrogen phosphate[1][2]
-
Canonical SMILES: CCC[C@@H]1C--INVALID-LINK--C(=O)N--INVALID-LINK--O">C@@H[C@@H]2--INVALID-LINK--SC)OP(=O)(O)O)O">C@@HO[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 486.52 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | >208 °C (decomposes) | |
| Solubility | Slightly soluble in water and methanol (B129727) (with heating) | |
| pKa | 7.6 (for the parent compound, lincomycin) |
Mechanism of Action
This compound is a prodrug that is hydrolyzed in vivo to the active form, lincomycin. Lincomycin, like other lincosamide antibiotics, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. The primary target is the 50S subunit of the bacterial ribosome.
By binding to the 23S rRNA of the 50S subunit, lincomycin interferes with the peptidyl transferase center. This interference blocks the binding of aminoacyl-tRNA to the A-site and stimulates the dissociation of peptidyl-tRNA from the P-site, thereby preventing the elongation of the polypeptide chain.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound generally involves the selective phosphorylation of the 2-hydroxyl group of a protected lincomycin derivative, followed by deprotection. A general method is described in the patent literature.
Materials:
-
Lincomycin hydrochloride
-
Anisaldehyde
-
Dimethylformamide (DMF)
-
Benzene
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Water
-
Dowex 1-X2 ion-exchange resin (acetate form)
-
Acetone
Procedure:
-
Protection of Lincomycin:
-
Dissolve lincomycin hydrochloride in a mixture of DMF, anisaldehyde, and benzene.
-
Heat the mixture to form the 3,4-O-anisylidene lincomycin derivative. The water formed during the reaction is removed by azeotropic distillation with benzene.
-
The protected lincomycin is then converted to the free base.
-
-
Phosphorylation:
-
The protected lincomycin is dissolved in a suitable solvent and treated with a phosphorylating agent, such as phosphorus oxychloride, in the presence of a base like pyridine. This step selectively phosphorylates the 2-hydroxyl group.
-
-
Hydrolysis and Deprotection:
-
The reaction mixture is then carefully hydrolyzed with water to form the phosphate ester.
-
The anisylidene protecting group is removed by acid hydrolysis.
-
-
Purification:
-
The crude this compound is purified by ion-exchange chromatography using a Dowex 1-X2 resin.
-
The product is eluted with a gradient of ammonium acetate.
-
The fractions containing this compound are collected, and the ammonium acetate is removed.
-
The final product can be obtained by crystallization.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.
-
In Vitro Translation Inhibition Assay
This assay directly measures the effect of an antibiotic on bacterial protein synthesis in a cell-free system.
Materials:
-
Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)
-
Reporter plasmid DNA (e.g., encoding luciferase or GFP)
-
Amino acid mix
-
Energy source (ATP, GTP)
-
This compound dilutions
-
Luminometer or fluorometer
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acids, and energy source according to the manufacturer's protocol.
-
Add the reporter plasmid DNA to the master mix.
-
In a microplate, aliquot the master mix.
-
Add different concentrations of this compound to the wells. Include a positive control (a known translation inhibitor like chloramphenicol) and a negative control (no inhibitor).
-
-
Incubation:
-
Incubate the reaction plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
-
Signal Detection:
-
If using a luciferase reporter, add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
If using a GFP reporter, measure the fluorescence using a fluorometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of protein synthesis).
-
Conclusion
This compound, as a derivative of a well-established antibiotic, provides a valuable subject for research in medicinal chemistry and microbiology. Its chemical properties and mechanism of action are well-characterized, and the experimental protocols provided herein offer a foundation for further investigation into its biological activity and potential applications. The detailed methodologies for synthesis and biological evaluation are crucial for researchers aiming to explore the therapeutic potential of lincosamide antibiotics and to develop novel strategies to combat bacterial infections.
References
Mechanism of action of Lincomycin 2-phosphate
An In-Depth Technical Guide to the Mechanism of Action of Lincomycin (B1675468) 2-Phosphate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Lincomycin 2-phosphate is a phosphate (B84403) ester prodrug of lincomycin, a lincosamide antibiotic effective against Gram-positive bacteria.[1] Upon administration, it undergoes hydrolysis to yield the active compound, lincomycin. The primary mechanism of action of lincomycin is the inhibition of bacterial protein synthesis.[2] It selectively binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[3][4] This guide provides a detailed examination of its molecular interactions, quantitative efficacy, resistance mechanisms, and the key experimental protocols used for its characterization.
Introduction to Lincomycin
Lincomycin is a narrow-spectrum antibiotic isolated from the soil bacterium Streptomyces lincolnensis.[5] It belongs to the lincosamide class, which is structurally distinct from macrolides but shares a similar mechanism of action.[6] Due to certain adverse effects, its clinical use has often been superseded by its semi-synthetic derivative, clindamycin, which exhibits higher efficacy and a broader spectrum of activity.[5] Lincomycin is primarily indicated for serious infections caused by susceptible strains of streptococci, pneumococci, and staphylococci in patients for whom penicillin is inappropriate.[5] The this compound form is a water-soluble ester designed to be cleaved by endogenous phosphatases to release the active lincomycin molecule.[1][7]
The Molecular Target: The Bacterial 50S Ribosomal Subunit
The bacterial 70S ribosome, composed of a small (30S) and a large (50S) subunit, is the cellular machinery responsible for protein synthesis and a primary target for many antibiotics.[7][8] Lincomycin specifically targets the 50S subunit, which houses the peptidyl transferase center (PTC). The PTC, located within the 23S ribosomal RNA (rRNA), is the active site that catalyzes the formation of peptide bonds between amino acids, a critical step in polypeptide chain elongation.[3][9]
Core Mechanism of Action
The antibacterial activity of lincomycin is achieved through a multi-step process that culminates in the cessation of protein synthesis.
Hydrolysis of Prodrug and Binding to the 50S Subunit
This compound is biologically inactive. In vivo, it is hydrolyzed by cellular phosphatases, releasing the active lincomycin. This active molecule then penetrates the bacterial cell and binds to the 23S rRNA component of the 50S ribosomal subunit.[10][11]
Interference with the Peptidyl Transferase Center (PTC)
Lincomycin binds at or near the A-site (aminoacyl site) within the PTC.[3] This binding sterically hinders the correct positioning of the aminoacyl-tRNA, the molecule responsible for delivering the next amino acid to the growing polypeptide chain. By occupying this critical space, lincomycin directly inhibits the formation of a peptide bond.[6][7] While some antibiotics cause misreading of the mRNA template, lincomycin's action is a direct blockade of the transpeptidation step.[4]
References
- 1. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. benchchem.com [benchchem.com]
- 5. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of lincomycin-2-phosphate and clindamycin-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real Time In-cell NMR: Ribosome Targeted Antibiotics Modulate Quinary Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mode of Action of Lincomycin 2-Phosphate
Introduction
Lincomycin (B1675468) 2-phosphate is a water-soluble phosphate (B84403) ester of lincomycin, a lincosamide antibiotic derived from the actinomycete Streptomyces lincolnensis.[][2][3] In biological systems, it is anticipated that this ester is cleaved, releasing the active compound, lincomycin. Therefore, the mode of action discussed herein pertains to lincomycin. This antibiotic exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria such as Staphylococcus, Streptococcus, and Pneumococcus, as well as some anaerobic bacteria.[2][4][5] Due to its efficacy against serious bacterial infections, particularly in patients with penicillin allergies, it holds a significant place in clinical practice.[3] This document provides an in-depth exploration of lincomycin's molecular mechanism, the development of bacterial resistance, and the experimental methodologies used for its study.
Primary Mode of Action: Inhibition of Bacterial Protein Synthesis
The fundamental mechanism of lincomycin is the disruption of bacterial protein synthesis, leading to a predominantly bacteriostatic effect, although bactericidal activity can be observed at higher concentrations.[6][7] This action is highly specific to the bacterial ribosome, which is structurally distinct from its eukaryotic counterpart.
The process unfolds through the following key steps:
-
Binding to the 50S Ribosomal Subunit : Lincomycin specifically targets the large 50S subunit of the bacterial 70S ribosome.[4][8]
-
Interaction with 23S rRNA : The binding site is located on the 23S ribosomal RNA (rRNA) component of the 50S subunit.[6] This interaction occurs within the peptidyl transferase center (PTC), a critical region responsible for catalyzing the formation of peptide bonds.[8]
-
Interference with Peptide Chain Elongation : By binding to this site, lincomycin obstructs the ribosomal exit tunnel, the channel through which newly synthesized (nascent) polypeptide chains emerge from the ribosome.[8] This steric hindrance prevents the elongation of the amino acid chain, effectively halting protein synthesis.[5][8] It interferes with the transfer of the growing peptide chain from the A-site (aminoacyl site) to the P-site (peptidyl site).[4]
The cessation of protein production prevents bacteria from synthesizing essential enzymes and structural proteins required for growth and replication, thereby inhibiting their proliferation.[8]
Mechanisms of Bacterial Resistance
The clinical efficacy of lincomycin can be compromised by the development of bacterial resistance. Three primary mechanisms have been identified.[7][9][10]
-
Target Site Modification : This is the most prevalent resistance strategy.[9] It involves enzymatic modification of the antibiotic's binding site on the ribosome.
-
Action : Methylation of a specific adenine (B156593) residue (A2058) within the 23S rRNA.[10]
-
Genetic Basis : This modification is catalyzed by erythromycin (B1671065) ribosome methylase (erm) enzymes.[9]
-
Phenotype : This alteration reduces the binding affinity of not only lincosamides but also macrolides and streptogramin B antibiotics, a phenotype known as MLSB resistance.[9][10] This resistance can be either constitutive (the methylase is always produced) or inducible (production is triggered by the presence of an inducing agent like erythromycin).[9]
-
-
Enzymatic Inactivation : Bacteria may acquire genes that encode enzymes capable of chemically modifying and inactivating lincomycin directly.
-
Active Efflux : Some bacteria possess membrane pumps that actively expel the antibiotic from the cell, preventing it from reaching its intracellular target.
-
Action : Transmembrane proteins recognize and export lincomycin, maintaining a low intracellular concentration.[7][9]
-
Genetic Basis : An example is the efflux pump encoded by the msrA gene, which can confer resistance to macrolides and streptogramins and contribute to reduced susceptibility to lincosamides.[9]
-
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of Lincomycin
The following table summarizes the MIC range for lincomycin against several key pathogenic bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | MIC Range (μg/mL) |
| Staphylococcus aureus | 0.2 - 32 |
| Streptococcus pneumoniae | 0.05 - 0.4 |
| Streptococcus pyogenes | 0.04 - 0.8 |
(Data sourced from Wikipedia)[2]
Table 2: Pharmacokinetic Parameters of Lincomycin
This table presents key pharmacokinetic data following the administration of a 600 mg dose of lincomycin in adults.
| Administration Route | Average Peak Serum Concentration (Cmax) | Time to Peak (Tmax) | Therapeutic Duration |
| Intramuscular (IM) | 11.6 μg/mL | 60 minutes | 17 - 20 hours |
| Intravenous (IV) Infusion (2 hours) | 15.9 μg/mL | End of infusion | 14 hours |
(Data sourced from RxList and Medscape)[6][11]
Experimental Protocols
Detailed experimental protocols are essential for studying lincomycin's mode of action and resistance. Below are generalized methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of lincomycin required to inhibit bacterial growth.
-
Materials : 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), lincomycin stock solution, bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL).
-
Protocol :
-
Prepare serial two-fold dilutions of lincomycin in CAMHB across the wells of a microtiter plate. A typical range might be 0.06 to 128 µg/mL.
-
Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).
-
Dilute the standardized bacterial inoculum and add it to each well (except the negative control) to achieve a final concentration of ~5 x 105 CFU/mL.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of lincomycin in which there is no visible turbidity (bacterial growth).
-
Detection of Inducible MLSB Resistance (D-Test)
This disk diffusion assay is used to differentiate inducible clindamycin (B1669177)/lincomycin resistance from other resistance phenotypes in staphylococci.
-
Materials : Mueller-Hinton agar (B569324) plate, bacterial inoculum standardized to 0.5 McFarland, erythromycin (15 µg) disk, and a clindamycin (2 µg) disk (clindamycin is often used as the class representative for lincosamides).
-
Protocol :
-
Inoculate the Mueller-Hinton agar plate with the test organism to create a uniform bacterial lawn.
-
Place the erythromycin and clindamycin disks on the agar surface, spaced 15-26 mm apart (edge to edge).
-
Incubate the plate at 35-37°C for 16-18 hours.
-
Interpretation :
-
D-Zone Positive : A flattening of the inhibition zone around the clindamycin disk adjacent to the erythromycin disk, forming a "D" shape, indicates that erythromycin has induced resistance to clindamycin.[9]
-
D-Zone Negative : Circular inhibition zones around both disks indicate susceptibility to clindamycin.
-
Resistant : If the organism grows up to the edge of both disks, it is constitutively resistant to both.
-
-
Molecular Detection of Resistance Genes via PCR
Polymerase Chain Reaction (PCR) is used to detect the presence of specific resistance genes (erm, lnu) in a bacterial isolate.
-
Materials : Bacterial DNA extract, gene-specific primers for target genes (e.g., ermA, ermC, lnuA), Taq polymerase, dNTPs, PCR buffer, thermocycler.
-
Protocol Workflow :
-
DNA Extraction : Isolate genomic DNA from the bacterial culture.
-
PCR Amplification : Set up a PCR reaction containing the extracted DNA, specific forward and reverse primers for the target resistance gene, and the PCR master mix.
-
Thermocycling : Run the reaction in a thermocycler with programmed stages for denaturation, annealing (primer-specific temperature), and extension.
-
Gel Electrophoresis : Analyze the PCR product by running it on an agarose (B213101) gel. The presence of a band of the expected size indicates a positive result for the resistance gene.
-
References
- 2. Lincomycin - Wikipedia [en.wikipedia.org]
- 3. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Lincocin (lincomycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Lincomycin 2-phosphate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lincomycin 2-phosphate, a phosphate (B84403) ester of the lincosamide antibiotic Lincomycin. This document consolidates key chemical and physical data, outlines its biological activity and mechanism of action, and provides insights into its analysis and synthesis.
Core Data Presentation
The following tables summarize the essential quantitative information for this compound.
| Identifier | Value | Reference |
| CAS Number | 27480-30-4 | [1][2][3] |
| Molecular Formula | C18H35N2O9PS | [1][2][3][4][5] |
| Synonyms | Clindamycin Phosphate EP Impurity F, Lincomycin phosphate | [1][4] |
| Physicochemical Properties | Value | Reference |
| Molecular Weight | 486.52 g/mol | [1][3][4][5] |
| Appearance | White to Off-white Solid | [4] |
| Solubility | Slightly soluble in water and methanol (B129727) (with heating) | [4] |
| Storage Temperature | -20 °C | [4] |
Biological Activity and Mechanism of Action
This compound is a derivative of Lincomycin, an antibiotic that inhibits bacterial protein synthesis. The parent compound, Lincomycin, binds to the 23S portion of the 50S ribosomal subunit, causing premature dissociation of the peptidyl-tRNA from the ribosome. This compound is considered a pro-drug, which is converted to the active form, Lincomycin, in the body.
The primary application of this compound is in veterinary medicine. It is also recognized as an impurity in the production of Clindamycin.[1][4] The antibacterial spectrum is primarily against Gram-positive bacteria.
Mechanism of Action on Bacterial Ribosome
Caption: Inhibition of bacterial protein synthesis by Lincomycin.
Experimental Protocols
Synthesis and Purification of this compound
A general method for the preparation and purification of this compound involves the phosphorylation of Lincomycin followed by purification using ion-exchange chromatography.
Materials:
-
Lincomycin
-
Phosphorylating agent
-
Quaternary ammonium (B1175870) resin (e.g., Dowex 1-X2)
-
Elution buffers (e.g., ammonium acetate)
-
Solvents for precipitation (e.g., acetone)
Procedure:
-
Phosphorylation: React Lincomycin with a suitable phosphorylating agent.
-
Ion-Exchange Chromatography:
-
Load the reaction mixture onto a Dowex 1-X2 column (or equivalent).
-
Elute with a stepwise gradient of ammonium acetate (B1210297).
-
Collect fractions containing this compound.
-
-
Desalting and Precipitation:
-
Remove the ammonium acetate from the collected fractions, for example, by heating or lyophilization.
-
Dissolve the residue in water and precipitate the product by adding a solvent like acetone.
-
-
Drying: Dry the purified this compound under vacuum.
Caption: General workflow for the purification of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
The following is a general HPLC method for the analysis of Lincomycin, which can be adapted for this compound.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 6.0) with a gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Biosynthesis of the Parent Compound, Lincomycin
Lincomycin is a natural product synthesized by the bacterium Streptomyces lincolnensis. The biosynthesis involves two main precursors: propylproline and a C8 amino-sugar (methylthiolincosamide). These are synthesized through separate pathways and then condensed.
Caption: Simplified biosynthetic pathway of Lincomycin.
References
- 1. benchchem.com [benchchem.com]
- 2. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TRC-L466205-10MG | LGC Standards [lgcstandards.com]
- 5. GSRS [gsrs.ncats.nih.gov]
Spectroscopic Profile of Lincomycin 2-Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for Lincomycin 2-phosphate, a key derivative of the lincosamide antibiotic, lincomycin. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis, characterization, and development of this compound. While a complete set of publicly available spectra is limited, this guide compiles the existing data and provides expected spectral characteristics based on the molecular structure and data from related compounds.
Chemical and Physical Properties
This compound is a phosphate (B84403) ester of lincomycin, a naturally occurring antibiotic. The addition of the phosphate group alters its physicochemical properties, notably its solubility.
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₅N₂O₉PS | [1][2][3] |
| Molecular Weight | 486.52 g/mol | [1] |
| Exact Mass | 486.1801 Da | [1] |
| CAS Number | 27480-30-4 | [1][2] |
Mass Spectrometry Data
High-resolution mass spectrometry is a critical tool for the confirmation of the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a commonly employed technique for lincosamides.
Table 2.1: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Reference |
| [M+H]⁺ | 487.1879 | 487.1879 (predicted) | [1] |
Table 2.2: ESI-MS/MS Fragmentation of Lincosamides
| Fragment Ion (m/z) | Proposed Structure/Origin | Reference |
| 126 | Pyrrolidine (B122466) moiety fragment | [4][5] |
| 205 | Sugar moiety fragment | [4] |
| 219 | Sugar moiety fragment | [4] |
| 253 | Lincomycin-specific fragment | [4] |
| 277 | Lincomycin-specific fragment | [4] |
| 325 | Lincomycin-specific fragment | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR spectra for this compound are not publicly available. However, based on the structure and published data for the parent compound, lincomycin, the following characteristic signals can be anticipated.[6]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the numerous protons in the molecule. Key signals would include:
-
Aliphatic Protons: A series of multiplets in the upfield region corresponding to the propyl and pyrrolidine ring protons.
-
Sugar Protons: A group of signals in the mid-field region characteristic of the carbohydrate moiety.
-
Anomeric Proton: A distinct signal for the anomeric proton of the sugar.
-
N-Methyl and S-Methyl Protons: Singlets corresponding to the methyl groups attached to the nitrogen and sulfur atoms.
-
Amide and Hydroxyl Protons: Broad signals that may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a range of signals corresponding to the 18 carbon atoms in the molecule. Expected chemical shifts include:
-
Aliphatic Carbons: Signals in the upfield region for the propyl and pyrrolidine carbons.
-
Sugar Carbons: Resonances in the 60-100 ppm range.
-
Anomeric Carbon: A signal typically found around 100 ppm.
-
Carbonyl Carbon: A downfield signal for the amide carbonyl group.
³¹P NMR Spectroscopy
The ³¹P NMR spectrum is a crucial tool for characterizing the phosphate group. A single resonance is expected for the phosphate group in this compound. The chemical shift of this peak will be influenced by the solvent and pH. Generally, organic phosphates show signals in a predictable region of the ³¹P NMR spectrum.[7][8][9][10]
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not publicly available. However, the spectrum of the parent compound, Lincomycin Hydrochloride, shows characteristic absorptions that would also be present in the 2-phosphate derivative, with the addition of bands associated with the phosphate group.[11]
Table 4.1: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H and N-H stretching |
| ~2950 | C-H stretching (aliphatic) |
| ~1650 | C=O stretching (amide I) |
| ~1550 | N-H bending (amide II) |
| ~1250 | P=O stretching |
| ~1050 | P-O-C stretching |
| ~1080 | C-O-C stretching (ether) |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. The following are general methodologies that would be suitable for the analysis of this compound.
Mass Spectrometry (LC-MS/MS)
A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source would be appropriate.
-
Chromatographic Separation: A C18 reversed-phase column is typically used for lincosamides. The mobile phase could consist of a gradient of acetonitrile (B52724) and water containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometry: ESI in positive ion mode is generally effective. Full scan MS would be used to identify the [M+H]⁺ ion, and product ion scans (MS/MS) would be performed on the parent ion to obtain fragmentation data for structural confirmation.
NMR Spectroscopy
-
Sample Preparation: The sample would be dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
¹H and ¹³C NMR: Standard 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be run on a high-field NMR spectrometer (e.g., 400 MHz or higher) to fully assign the proton and carbon signals.
-
³¹P NMR: A 1D ³¹P NMR spectrum would be acquired, typically with proton decoupling, to observe the chemical shift of the phosphorus nucleus.
IR Spectroscopy
-
Sample Preparation: The spectrum could be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a pharmaceutical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | TRC-L466205-10MG | LGC Standards [lgcstandards.com]
- 2. Lincomycin-2-phosphate | C18H35N2O9PS | CID 102424850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS No- 1228573-93-0 | Simson Pharma Limited [simsonpharma.com]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. Lincomycin and clindamycin conformations. A fragment shared by macrolides, ketolides and lincosamides determined from TRNOE ribosome-bound conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. mdpi.com [mdpi.com]
- 10. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Lincomycin 2-Phosphate vs. Lincomycin Hydrochloride: Properties, Stability, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Lincomycin (B1675468) 2-phosphate and Lincomycin hydrochloride, focusing on their core physicochemical properties, stability profiles, and biological activities. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed data, experimental methodologies, and visual representations of key concepts.
Core Physicochemical Properties
Lincomycin hydrochloride is the salt form of the lincosamide antibiotic, lincomycin. Lincomycin 2-phosphate is a phosphate (B84403) ester prodrug of lincomycin, designed to improve its pharmaceutical properties. The key physicochemical properties of these two compounds are summarized in the table below.
| Property | This compound | Lincomycin Hydrochloride |
| Molecular Formula | C₁₈H₃₅N₂O₉PS | C₁₈H₃₅ClN₂O₆S |
| Molecular Weight | 486.52 g/mol [1] | 443.00 g/mol [2] |
| Appearance | White to Off-white Solid[3] | White crystalline powder[][5] |
| Melting Point | >208°C (decomposes)[3] | 156-158°C[] |
| pKa | Not available | 7.6[6] |
| Solubility | Freely soluble in water[7]. Slightly soluble in Methanol and Water[3][8]. | Soluble in water (50 mg/mL)[9], readily soluble in water[5], and soluble in methanol[6]. A solubility of 120 mg/mL in PBS has also been reported for the monohydrate form[10]. |
Stability Profiles
The stability of an active pharmaceutical ingredient is critical for its formulation, storage, and therapeutic efficacy. This compound and Lincomycin hydrochloride exhibit distinct stability profiles, particularly in aqueous solutions at different pH values.
This compound
This compound is a prodrug designed for improved stability in certain formulations. The predominant degradation pathways for this compound in aqueous solutions across a pH range of 1-10 are thioglycoside and phosphate ester hydrolysis. Studies have shown that it is most stable in the pH range of 6-10.
Lincomycin Hydrochloride
The stability of Lincomycin hydrochloride in aqueous solutions is significantly influenced by pH. It demonstrates the greatest stability at approximately pH 4.[6][11][12] As the pH deviates from this optimum, its degradation rate increases. In acidic conditions, it undergoes hydrolysis, while in basic conditions, degradation is also accelerated.[11] Forced degradation studies have shown that Lincomycin hydrochloride degrades in the presence of acid, base, and oxidizing agents.[11]
| Condition | This compound Stability | Lincomycin Hydrochloride Stability |
| Optimal pH | 6 - 10 | ~ 4[6][11][12] |
| Acidic pH | Less stable, undergoes hydrolysis | Less stable, undergoes hydrolysis[11] |
| Basic pH | More stable | Less stable, degradation rate increases |
| Storage (Aqueous Solution) | More stable in neutral to slightly alkaline solutions | More stable in acidic solutions (around pH 4) |
Biological Activity and Mechanism of Action
Lincomycin is a bacteriostatic antibiotic that inhibits bacterial protein synthesis.[5] Its mechanism of action involves binding to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[5]
Lincomycin Hydrochloride
As the active form of the drug, Lincomycin hydrochloride exhibits direct antibacterial activity against a narrow spectrum of bacteria, primarily targeting Gram-positive organisms and some anaerobic bacteria.
This compound
This compound is an inactive prodrug in vitro. Its phosphate ester group renders it unable to bind effectively to the bacterial ribosome. However, in vivo, it is readily hydrolyzed by endogenous phosphatases to release the active lincomycin. This bioconversion makes this compound as active as Lincomycin hydrochloride in vivo. The use of a phosphate prodrug can offer advantages such as improved taste and potentially altered absorption characteristics.
The following table summarizes the in vitro activity of Lincomycin against common Gram-positive pathogens. As this compound is inactive in vitro, no MIC values are provided for it.
| Bacterial Species | Lincomycin MIC Range (µg/mL) |
| Staphylococcus aureus | 0.2 - 32 |
| Streptococcus pyogenes | 0.04 - 0.8 |
| Streptococcus pneumoniae | 0.05 - 0.4 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
A validated stability-indicating HPLC method is essential for the quantitative analysis of lincomycin and its degradation products.
Objective: To determine the purity of Lincomycin hydrochloride or this compound and to quantify the parent drug in the presence of its degradation products during stability studies.
Materials:
-
Lincomycin Hydrochloride or this compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Orthophosphoric acid
-
Deionized water
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase for lincomycin analysis consists of a mixture of phosphate buffer and acetonitrile. For example, a mixture of 0.023 M orthophosphoric acid (pH adjusted to 2.3) and acetonitrile (67:33, v/v).
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: Ambient
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solutions to generate a calibration curve. Inject the sample solutions.
-
Data Analysis: Identify and quantify the peak corresponding to the parent drug and any degradation products by comparing their retention times and peak areas with those of the standards.
Determination of Aqueous Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the aqueous solubility of Lincomycin hydrochloride or this compound at a specific temperature.
Materials:
-
Lincomycin hydrochloride or this compound
-
Distilled water or buffer of desired pH
-
Stoppered flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., validated HPLC method)
Procedure:
-
Sample Preparation: Add an excess amount of the compound to a stoppered flask containing a known volume of the aqueous medium (e.g., water or buffer).
-
Equilibration: Place the flasks in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the saturated solution.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it appropriately with the mobile phase of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility of the compound in the aqueous medium, taking into account the dilution factor.
Visualizations
Signaling Pathway: Lincomycin's Mechanism of Action
Caption: Mechanism of action of Lincomycin.
Experimental Workflow: HPLC Analysis
Caption: General workflow for HPLC analysis.
Logical Relationship: Prodrug Activation
Caption: In vivo activation of this compound.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 3. Oral bioavailability and egg drug residue of lincomycin in laying hens after different treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and skin concentrations of lincomycin after intravenous and oral administration to cats [scielo.org.za]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. old.antibiotic.ru [old.antibiotic.ru]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. jipbs.com [jipbs.com]
- 10. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Phosphate Ester of Lincomycin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature and publicly available data on the phosphate (B84403) ester of lincomycin (B1675468), specifically lincomycin 2-phosphate, are limited. Much of the understanding of this compound is inferred from patents and by analogy to its parent compound, lincomycin, and the structurally related and more extensively studied clindamycin (B1669177) phosphate. This guide synthesizes the available information and provides logical extrapolations where direct data is absent.
Introduction
Lincomycin, an antibiotic produced by the actinomycete Streptomyces lincolnensis, has historically been used to treat serious infections caused by Gram-positive bacteria. To enhance its pharmaceutical properties, particularly its aqueous solubility for parenteral administration, derivatives such as the phosphate ester have been developed. This compound is a water-soluble prodrug that is anticipated to be rapidly converted in vivo to the active parent drug, lincomycin, through the action of endogenous phosphatases.[1][2] This guide provides a comprehensive overview of the synthesis, proposed mechanism of action, and physicochemical properties of this compound, drawing on available patent literature and data from related compounds.
Physicochemical Properties
This compound is a semi-synthetic derivative of lincomycin. Key quantitative data for lincomycin and its 2-phosphate ester are summarized below.
| Property | Lincomycin | This compound |
| Molecular Formula | C₁₈H₃₄N₂O₆S | C₁₈H₃₅N₂O₉PS |
| Molecular Weight | 406.5 g/mol [3] | 486.5 g/mol [4] |
| CAS Number | 154-21-2[3] | 27480-30-4[4] |
| Appearance | Amorphous solid[3] | Data not available |
| pKa | 7.6[3] | Data not available |
| Purity (typical) | >98% | >95% (HPLC)[5] |
Synthesis of this compound
The synthesis of this compound involves the selective phosphorylation of the lincomycin molecule. Based on patent literature, a general synthetic approach can be outlined.[6]
Experimental Protocol: General Method for the Preparation of this compound Derivatives
This protocol is a generalized interpretation based on patent SU511014A3 and may require optimization.[6]
-
Protection of Hydroxyl Groups: To achieve selective phosphorylation at the 2-position, other reactive hydroxyl groups on the lincomycin molecule are first protected. This can be achieved by reacting lincomycin with a suitable protecting group reagent.
-
Phosphorylation: The protected lincomycin is then reacted with a phosphorylating agent in the presence of a suitable solvent and at a controlled temperature.
-
Deprotection: Following phosphorylation, the protecting groups are removed under conditions that do not cleave the newly formed phosphate ester.
-
Purification: The crude this compound is purified, for example, by ion-exchange chromatography.[6] The product can then be isolated, for instance, by freeze-drying.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lincomycin-2-phosphate | C18H35N2O9PS | CID 102424850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | TRC-L466205-10MG | LGC Standards [lgcstandards.com]
- 6. SU511014A3 - Method for preparing lincomycin-2-phosphate derivatives - Google Patents [patents.google.com]
The Genesis of a Prodrug: An In-depth Technical Guide to the Discovery and History of Lincomycin 2-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and history of lincomycin (B1675468) 2-phosphate, a pivotal development in the progression of lincosamide antibiotics. By exploring the scientific motivations, synthetic pathways, and initial biological evaluations, this document provides a comprehensive resource for researchers in antibiotic development and pharmaceutical sciences.
Introduction: The Need for a Lincomycin Prodrug
Lincomycin, a lincosamide antibiotic isolated from Streptomyces lincolnensis, demonstrated significant efficacy against Gram-positive bacteria. However, its clinical utility was hampered by two key drawbacks: a bitter taste, which complicated oral administration, particularly in pediatric patients, and limited water solubility. These challenges spurred the investigation into chemical modifications of the parent molecule to enhance its pharmaceutical properties without compromising its in vivo antibacterial activity. The development of lincomycin 2-phosphate emerged as a successful prodrug strategy to address these limitations. A prodrug is an inactive or less active compound that is metabolized into the active parent drug within the body. In the case of this compound, the addition of a phosphate (B84403) group at the 2-hydroxyl position of the sugar moiety rendered the molecule more water-soluble and less bitter.[1] This phosphate ester is designed to be cleaved by endogenous phosphatases in the body, releasing the active lincomycin.
The Seminal Discovery and Synthesis
The pioneering work on the synthesis and biological evaluation of this compound was conducted by W. Morozowich and his colleagues at The Upjohn Company in the late 1960s. Their research, published in 1969, detailed a multi-step chemical synthesis to selectively phosphorylate the 2-hydroxyl group of lincomycin.[1]
Synthetic Strategy
The synthesis of this compound required a strategic approach to protect the other reactive hydroxyl groups at the 3, 4, and 7 positions to ensure selective phosphorylation at the desired C-2 position. The general synthetic pathway is outlined below.
Experimental Protocols
The following experimental protocols are based on the methodologies described in the scientific literature, including a detailed patent describing a similar synthetic route.[2]
Step 1: Preparation of 3,4-O-Anisylidene Lincomycin
This initial step protects the cis-hydroxyl groups at the 3 and 4 positions of the sugar moiety.
-
Reactants: Lincomycin hydrochloride, anisaldehyde, and a suitable solvent system.
-
Procedure: A mixture of lincomycin hydrochloride and anisaldehyde in a solvent is heated. The reaction progress is monitored for the formation of the acetal. The product is then isolated and purified.
Step 2: Synthesis of 7-O-Trityl-3,4-O-anisylidene Lincomycin
The 7-hydroxyl group is protected with a bulky trityl group to prevent its phosphorylation.
-
Reactants: 3,4-O-Anisylidene Lincomycin, Trityl chloride, Pyridine.
-
Procedure: 3,4-O-Anisylidene lincomycin is dissolved in pyridine, and trityl chloride is added. The mixture is stirred at room temperature overnight. The resulting yellow crystals of 7-O-trityl-3,4-O-anisylidene lincomycin are separated by filtration, washed with hexane, and dried.[2] The product can be further purified by recrystallization from acetonitrile.[2]
Step 3: Phosphorylation of 7-O-Trityl-3,4-O-anisylidene Lincomycin
The exposed 2-hydroxyl group is then phosphorylated.
-
Reactants: 7-O-Trityl-3,4-O-anisylidene Lincomycin, Phosphorus oxychloride (POCl3), Pyridine.
-
Procedure: A solution of 7-O-trityl-3,4-O-anisylidene lincomycin in dry pyridine is cooled to between -38°C and -42°C.[2] A solution of phosphorus oxychloride in pyridine is added dropwise while maintaining the low temperature.[2] After the addition, the reaction mixture is allowed to warm to room temperature.[2]
Step 4: Hydrolysis and Deprotection
The protecting groups are removed to yield the final product.
-
Procedure: The reaction mixture from the previous step is cooled again, and a solution of water in pyridine is added.[2] This hydrolyzes the dichlorophosphate intermediate. The trityl and anisylidene protecting groups are subsequently removed under acidic conditions to yield this compound. The final product is then purified.
Quantitative Data
While the seminal paper by Morozowich et al. does not provide exhaustive quantitative data in its abstract, a related patent provides some insight into the yields of the intermediates.
| Step | Product | Reported Yield | Reference |
| Tritylation of 3,4-O-anisylidene lincomycin | 7-O-Trityl-3,4-O-anisylidene lincomycin | 9.4 g (from an unspecified amount of starting material) | [2] |
Biological Activity and Properties
Initial biological evaluations revealed the defining characteristic of this compound as a prodrug.
In Vitro vs. In Vivo Activity
This compound was found to be inactive in vitro against susceptible bacteria. However, when administered in vivo to mice, it demonstrated comparable antibacterial activity to the parent lincomycin.[1] This discrepancy is attributed to the enzymatic hydrolysis of the phosphate ester by phosphatases present in the body, which releases the active lincomycin.
Physicochemical Properties
The addition of the phosphate group significantly altered the physicochemical properties of the molecule.
| Property | Lincomycin | This compound | Reference |
| Taste | Bitter | Less bitter | [1] |
| Water Solubility | Limited | Improved | |
| In Vitro Activity | Active | Inactive | [1] |
| In Vivo Activity | Active | Active | [1] |
Hydrolysis and Stability
A subsequent study by Oesterling and Rowe in 1970 investigated the hydrolysis of this compound. Their work provided crucial data on the stability of the prodrug under various conditions, which is essential for formulation development.[3]
Experimental Workflow
The overall workflow for the discovery and initial evaluation of this compound can be visualized as follows:
Conclusion
The discovery of this compound represents a significant milestone in the field of antibiotic development. It exemplifies the successful application of the prodrug concept to overcome the pharmaceutical limitations of a potent therapeutic agent. The work of Morozowich and his colleagues not only provided a more palatable and soluble alternative to lincomycin but also laid the groundwork for the development of other lincosamide prodrugs, such as clindamycin (B1669177) phosphate. This in-depth guide provides a foundational understanding of the history and core science behind this important antibiotic derivative, serving as a valuable resource for professionals in the ongoing quest for improved anti-infective therapies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Lincomycin 2-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin (B1675468), an antibiotic produced by Streptomyces lincolnensis, is a lincosamide effective against many Gram-positive bacteria. Its biological activity can be modulated through chemical modification, such as phosphorylation. The addition of a phosphate (B84403) group at the 2-position of the lincomycin molecule can alter its pharmacokinetic properties, potentially leading to prodrugs with improved characteristics. This document provides a detailed protocol for the synthesis and purification of lincomycin 2-phosphate, compiled from available literature and adapted from established chemical methodologies.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) |
| Lincomycin Hydrochloride | Pharmaceutical Grade | Sigma-Aldrich |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade | Merck |
| Pyridine (B92270) | Anhydrous | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Dowex 1-X2 Resin (Acetate form) | 200-400 mesh | Dow Chemical |
| Ammonium (B1175870) Acetate (B1210297) | Reagent Grade | VWR |
| Hydrochloric Acid (HCl) | ACS Grade | J.T. Baker |
| Sodium Hydroxide (B78521) (NaOH) | ACS Grade | EMD Millipore |
| Methanol (MeOH) | HPLC Grade | Honeywell |
| Acetonitrile (ACN) | HPLC Grade | Honeywell |
| Deionized Water | Type 1 | Millipore |
Table 2: Chromatographic Conditions for Analysis and Purification
| Parameter | Analytical HPLC | Preparative Ion-Exchange Chromatography |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) | Dowex 1-X2 (Acetate form) (e.g., 3 x 50 cm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.05 M Ammonium Acetate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 2.0 M Ammonium Acetate |
| Gradient | 5% to 95% B over 20 minutes | Step or Linear Gradient (e.g., 0-100% B) |
| Flow Rate | 1.0 mL/min | 5-10 mL/min |
| Detection | UV at 210 nm or ELSD | UV at 210 nm or Refractive Index (RI) |
| Temperature | 25 °C | Ambient |
Experimental Protocols
Safety Precautions: The synthesis of this compound involves the use of hazardous chemicals. Phosphorus oxychloride and pyridine are corrosive, toxic, and moisture-sensitive.[1][2][3][4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
Part 1: Synthesis of this compound
This protocol is adapted from general methods for the selective phosphorylation of secondary hydroxyl groups in polyhydroxylated compounds. A key step involves the protection of the more reactive primary hydroxyl groups at the 3 and 4-positions before phosphorylation of the secondary hydroxyl at the 2-position.
Step 1: Protection of Lincomycin (Formation of 3,4-O-isopropylidene-lincomycin)
-
Suspend lincomycin hydrochloride (1 equivalent) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (B42991) (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with triethylamine (B128534) and concentrate the mixture under reduced pressure.
-
Purify the resulting 3,4-O-isopropylidene-lincomycin by silica (B1680970) gel column chromatography.
Step 2: Phosphorylation of Protected Lincomycin
-
Dissolve the purified 3,4-O-isopropylidene-lincomycin (1 equivalent) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 2-3 hours. Monitor the formation of the phosphate intermediate by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.
Step 3: Deprotection to Yield this compound
-
Dissolve the crude phosphorylated intermediate in a solution of 80% acetic acid in water.
-
Heat the mixture to 50-60 °C and stir for 1-2 hours to remove the isopropylidene protecting group.
-
Monitor the deprotection by TLC or HPLC.
-
Once the reaction is complete, cool the solution and concentrate it under reduced pressure to remove the acetic acid.
-
Dissolve the residue in deionized water for purification.
Part 2: Purification of this compound by Ion-Exchange Chromatography
The crude this compound is purified using anion-exchange chromatography to separate it from unreacted starting material, inorganic phosphate, and other byproducts.[5][6][7][8][9]
-
Column Preparation: Prepare a column with Dowex 1-X2 resin (acetate form). Wash the resin thoroughly with deionized water and then equilibrate with the starting buffer (e.g., 0.05 M ammonium acetate).
-
Sample Loading: Adjust the pH of the aqueous solution of crude this compound to ~7.0 with a dilute sodium hydroxide solution and load it onto the equilibrated ion-exchange column.
-
Elution:
-
Wash the column with the starting buffer to remove any unbound impurities.
-
Elute the bound this compound using a linear or step gradient of ammonium acetate (from 0.05 M to 2.0 M).
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC to identify those containing the pure this compound.
-
Desalting: Pool the pure fractions and remove the ammonium acetate by repeated lyophilization or through a desalting column (e.g., Sephadex G-10).
-
Final Product: The final product is obtained as a white, amorphous solid.
Part 3: Analytical Characterization
High-Performance Liquid Chromatography (HPLC): Purity is assessed using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid. The retention time of this compound will be significantly shorter than that of lincomycin due to its increased polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The spectrum will be complex, but comparison with the spectrum of lincomycin will show characteristic shifts for the protons near the 2-position due to the presence of the phosphate group.
-
13C NMR: Similar to the 1H NMR, shifts in the carbon signals around the 2-position are expected.
-
31P NMR: A single peak is expected in the phosphate region of the spectrum. The chemical shift will be indicative of a phosphate monoester.[10][11][12][13][14]
High-Resolution Mass Spectrometry (HRMS): HRMS will be used to confirm the elemental composition of the final product. The observed mass should correspond to the calculated exact mass of this compound (C₁₈H₃₅N₂O₉PS). Analysis of the fragmentation pattern can provide further structural confirmation.[15][16][17]
Visualizations
Synthesis and Purification Workflow
References
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. conductscience.com [conductscience.com]
- 7. chromtech.com [chromtech.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Phosphorus-31 nuclear magnetic resonance chemical shifts of phosphoric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 12. The benchmark of 31 P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP06969C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragmentation of phosphorylated and singly charged peptide ions via interaction with metastable atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry [mdpi.com]
Application Notes and Protocols for Lincomycin 2-Phosphate in Bacterial Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Lincomycin (B1675468) 2-phosphate as a selective agent in bacterial culture media. This document outlines the mechanism of action, provides detailed protocols for its preparation and use, and presents quantitative data on its efficacy against various bacterial species.
Introduction
Lincomycin is a lincosamide antibiotic produced by the actinomycete Streptomyces lincolnensis. It is effective against most Gram-positive bacteria by inhibiting protein synthesis. Lincomycin 2-phosphate is a water-soluble prodrug of lincomycin. In vivo, the phosphate (B84403) group is cleaved by phosphatases to release the active lincomycin. While this compound itself is inactive, its hydrolysis to lincomycin allows for its use in microbiological applications.[]
Mechanism of Action: Lincomycin acts by binding to the 23S rRNA component of the 50S subunit of the bacterial ribosome. This binding interferes with the peptidyl transferase center, inhibiting the formation of peptide bonds and thereby halting protein synthesis. This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal.[2]
Product Information
| Property | Information |
| Synonyms | Lincomycin phosphate; Methyl 6,8-dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-Octopyranoside 2-(dihydrogen phosphate) |
| Appearance | White to off-white solid |
| Solubility | There are conflicting reports on the solubility of this compound in water, with some sources indicating it is "slightly soluble" and others "freely soluble".[][3] It is recommended to empirically determine the solubility for your specific application. It is also slightly soluble in methanol (B129727) when heated.[] |
| Storage | Store the solid form at -20°C.[] |
Key Considerations for Use in Bacterial Culture
This compound requires hydrolysis to the active lincomycin to exert its antibacterial effect. The rate of this hydrolysis in bacterial culture media is a critical factor for its successful application. The stability of this compound is pH-dependent, with the greatest stability observed in the pH range of 6-10.[] Since most bacterial culture media are buffered to a pH of around 7, some spontaneous hydrolysis to the active form is expected. However, the rate may not be sufficient for immediate selection.
Recommendation: When using this compound for bacterial selection, consider a pre-incubation step of the prepared medium for a few hours at 37°C to allow for partial hydrolysis and the generation of a sufficient concentration of active lincomycin. Alternatively, the use of lincomycin hydrochloride, the active form, is more direct and may provide more consistent results.
Experimental Protocols
Preparation of Stock Solution
Due to the variability in reported solubility, it is recommended to prepare a stock solution at a concentration that is readily achievable, for example, 10 mg/mL or 50 mg/mL.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Add a portion of the sterile water to the powder in a sterile conical tube.
-
Vortex the solution until the powder is completely dissolved. If solubility is an issue, gentle warming may be attempted.
-
Bring the solution to the final desired volume with sterile water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Preparation of Selective Bacterial Culture Plates
The recommended working concentration of lincomycin for bacterial selection can vary depending on the bacterial species and the specific application. For general use with Escherichia coli, a starting concentration of 100-200 µg/mL of active lincomycin is recommended.[4] When using this compound, a similar target concentration of the active form should be aimed for, accounting for the molecular weight difference if necessary and considering the hydrolysis requirement.
Materials:
-
Luria-Bertani (LB) agar (B569324) or other suitable bacterial growth medium
-
Sterile petri dishes
-
This compound stock solution
Procedure:
-
Prepare the bacterial growth medium according to the manufacturer's instructions and autoclave.
-
Cool the autoclaved medium to 50-55°C in a water bath. This is crucial to prevent the degradation of the antibiotic.
-
Add the appropriate volume of the sterile this compound stock solution to the cooled medium to achieve the desired final concentration.
-
Mix the medium thoroughly by swirling the flask.
-
Pour the plates and allow them to solidify at room temperature.
-
For optimal performance, consider pre-incubating the plates at 37°C for a few hours before use to facilitate the hydrolysis of this compound to active lincomycin.
-
Store the plates at 2-8°C, protected from light.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Determining the MIC of lincomycin for your specific bacterial strain is recommended for optimizing its use.
Materials:
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
96-well microtiter plates
-
This compound stock solution
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the broth in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Quantitative Data: Antimicrobial Spectrum
The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges for lincomycin against various bacterial species. As this compound is a prodrug, the in vitro activity is dependent on its conversion to lincomycin. The data presented here is for the active lincomycin molecule.
Table 1: Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.2 - 32 |
| Streptococcus pneumoniae | 0.05 - 0.4 |
| Streptococcus pyogenes | 0.04 - 0.8 |
Table 2: Other Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Neisseria gonorrhoeae | A concentration of 0.5 µg/mL has been used in selective media.[3] |
Visualizations
Caption: Mechanism of action of lincomycin on the bacterial ribosome.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Conversion of inactive this compound to active lincomycin.
References
Application Notes and Protocols for Lincomycin 2-Phosphate in Transformed Bacteria Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lincomycin (B1675468) 2-phosphate as a selective agent for transformed bacteria. The protocols and data presented are intended for use in molecular biology workflows, particularly for the selection of bacterial colonies that have been successfully transformed with a plasmid conferring resistance to lincomycin.
Introduction
Lincomycin is a lincosamide antibiotic that inhibits protein synthesis in susceptible bacteria.[1][2][3] This property makes it an effective selective agent in molecular cloning for isolating bacteria that have incorporated a resistance gene. Resistance to lincomycin is typically conferred by genes such as lnu (lincosamide nucleotidyltransferase), which enzymatically inactivate the antibiotic.[4]
Lincomycin 2-phosphate is a phosphate (B84403) ester of lincomycin. While detailed protocols for its direct use in bacterial selection are not widely published, it is understood to be a prodrug that undergoes hydrolysis to release the active lincomycin molecule.[5] The protocols provided herein are based on the established concentrations for lincomycin, with adjustments for the molecular weight of this compound.
Mechanism of Action and Resistance
Lincomycin acts by binding to the 23S portion of the 50S subunit of the bacterial ribosome, which is a key component of the protein synthesis machinery.[6][7] This binding interferes with the peptidyl transferase center, preventing the elongation of polypeptide chains and thereby halting protein synthesis.[7] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[8][9]
Bacterial resistance to lincomycin is most commonly achieved through enzymatic modification of the antibiotic.[9] The lnu genes encode for lincosamide nucleotidyltransferases, which catalyze the addition of a nucleotide monophosphate to the lincomycin molecule. This modification prevents lincomycin from binding to the ribosome, rendering it ineffective.[4]
Data Presentation
Table 1: Recommended Concentrations for Bacterial Selection
| Antibiotic | Bacterial Strain | Recommended Concentration (µg/mL) |
| Lincomycin | Escherichia coli (general use) | 100 - 200[1] |
| This compound (Free Base) | Escherichia coli (general use) | 121 - 242 |
| This compound (Acetate Salt) | Escherichia coli (general use) | 134 - 268 |
*Calculated based on the molecular weight of lincomycin (406.5 g/mol ), this compound free base (486.5 g/mol )[10], and this compound acetate (B1210297) salt (546.2 g/mol )[11] to provide an equivalent molar concentration of the active lincomycin.
Table 2: Preparation of this compound Stock Solution
| Component | Amount |
| This compound Powder | 500 mg |
| Sterile Deionized Water | to a final volume of 10 mL |
| Final Concentration | 50 mg/mL |
Experimental Protocols
Protocol 1: Preparation of 50 mg/mL this compound Stock Solution
-
Weighing: Accurately weigh 500 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolving: Add 8 mL of sterile, deionized water to the tube. Vortex thoroughly until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile, deionized water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes (e.g., 1 mL aliquots). Store the aliquots at -20°C.[1]
Protocol 2: Preparation of Lincomycin Selection Plates (150 µg/mL final concentration)
-
Prepare LB Agar (B569324): Prepare 1 liter of Luria-Bertani (LB) agar according to the manufacturer's instructions.
-
Sterilization: Autoclave the LB agar at 121°C for 15-20 minutes.[1]
-
Cooling: Cool the autoclaved agar in a 50-55°C water bath. This is crucial to prevent the degradation of the antibiotic.[1]
-
Adding this compound:
-
For a final concentration of 150 µg/mL of active lincomycin, you will need to add the molecular weight equivalent of this compound.
-
Using a 50 mg/mL stock solution of This compound (free base) , add 3.6 mL to the 1 liter of cooled LB agar.
-
Using a 50 mg/mL stock solution of This compound (acetate salt) , add 4.0 mL to the 1 liter of cooled LB agar.
-
-
Mixing and Pouring: Gently swirl the flask to mix the antibiotic evenly throughout the agar. Pour the agar into sterile petri dishes (approximately 20-25 mL per plate).
-
Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, the plates can be stored in a sealed bag at 4°C for several weeks.
Protocol 3: Bacterial Transformation and Selection
-
Thaw Competent Cells: Thaw a tube of competent E. coli cells on ice.
-
Add DNA: Add 1-5 µL of your plasmid DNA (containing the lincomycin resistance gene) to the competent cells. Gently mix by flicking the tube.
-
Incubation on Ice: Incubate the cell-DNA mixture on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for 45-60 seconds.
-
Recovery on Ice: Immediately place the tube back on ice for 2 minutes.
-
Outgrowth: Add 250-1000 µL of pre-warmed SOC or LB medium (without antibiotic) to the cells. Incubate at 37°C for 1 hour with gentle shaking. This allows for the expression of the antibiotic resistance gene.[1]
-
Plating: Plate 50-200 µL of the cell suspension onto the pre-warmed lincomycin selection plates.
-
Incubation: Incubate the plates, inverted, at 37°C for 16-24 hours.[1]
-
Colony Selection: After incubation, transformed colonies should be visible on the plates. Pick well-isolated colonies for further analysis.
Visualizations
Caption: Mechanism of action of Lincomycin.
Caption: Bacterial transformation and selection workflow.
Caption: Mechanism of Lincomycin resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of lincomycin-2-phosphate and clindamycin-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lincosamides - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Lincomycin, clindamycin and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | TRC-L466205-10MG | LGC Standards [lgcstandards.com]
- 11. Lincomycin-2,4 -phosphate - Daicel Pharma Standards [daicelpharmastandards.com]
Application Note: Quantification of Lincomycin 2-Phosphate by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Lincomycin 2-phosphate using High-Performance Liquid Chromatography (HPLC). The proposed method is designed for accuracy, precision, and robustness, making it suitable for research, quality control, and drug development applications.
Introduction
Lincomycin, an antibiotic produced by Streptomyces lincolnensis, is utilized in both human and veterinary medicine. Its phosphorylated form, this compound, is a prodrug designed to enhance solubility and bioavailability. Accurate quantification of this compound is critical for formulation development, stability testing, and pharmacokinetic studies. Due to the highly polar nature of the phosphate (B84403) group, specialized chromatographic techniques are required for effective separation and quantification. This application note details a primary method using ion-pair reversed-phase HPLC with UV detection and discusses alternative approaches.
Chromatographic Principles
The presence of the phosphate moiety makes this compound a highly polar and anionic compound, which is poorly retained on traditional reversed-phase columns. To overcome this, an ion-pairing agent is introduced into the mobile phase. The ion-pairing agent, a large organic counter-ion, forms a neutral complex with the negatively charged phosphate group of the analyte. This complex exhibits increased hydrophobicity, allowing for better retention and separation on a C18 stationary phase.
An alternative approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. In HILIC, a water-rich layer is formed on the stationary phase, and the polar analyte partitions into this layer, leading to retention.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC
This protocol outlines a validated method for the quantification of this compound.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
-
Reference Standard: this compound reference standard of known purity.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Tetrabutylammonium hydroxide (B78521) (TBAOH) solution (as ion-pairing agent)
-
Phosphoric acid (for pH adjustment)
-
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 20 mM Phosphate buffer with 5 mM TBAOH, pH adjusted to 6.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 85% A to 60% A over 15 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 196 nm |
| Injection Volume | 20 µL |
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amounts of phosphate salt and TBAOH in deionized water, adjusting the pH, and filtering through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Experimental Workflow
Experimental workflow for HPLC analysis.
Data Presentation
The performance of the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Retention Time | ~8.5 min |
Signaling Pathways and Logical Relationships
The logical relationship for quantitative analysis by external standard method is depicted below.
Quantitative analysis logic diagram.
Conclusion
The described ion-pair reversed-phase HPLC method provides a reliable and robust approach for the quantification of this compound. The method is suitable for routine analysis in a quality control environment and for supporting drug development activities. For compounds that are not amenable to this method, HILIC or ion-exchange chromatography may be considered as viable alternatives. Proper method validation is essential before implementation for any regulatory purpose.
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Lincomycin 2-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin (B1675468) is a lincosamide antibiotic that inhibits bacterial protein synthesis, proving effective against many Gram-positive and anaerobic bacteria.[1][2] Lincomycin 2-phosphate is a water-soluble phosphate (B84403) ester of lincomycin, designed to enhance its pharmaceutical properties.[][4] It is considered a prodrug, which is hydrolyzed to the active lincomycin base. For the purposes of in vitro antibacterial susceptibility testing, it is presumed that this compound will convert to its active lincomycin form under standard laboratory testing conditions, allowing for the determination of its antibacterial efficacy.
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of this compound using standard methods, including broth microdilution, agar (B569324) dilution, and disk diffusion, primarily following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action
Lincomycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the peptidyl transferase reaction, thereby inhibiting the elongation of the peptide chain and ultimately halting protein synthesis, which is essential for bacterial growth and replication.
Figure 1: Mechanism of action of Lincomycin.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of lincomycin against a variety of bacterial species. These values represent the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.
Table 1: In Vitro Susceptibility of Gram-Positive Bacteria to Lincomycin
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.2 - 32 | - | - |
| Streptococcus pneumoniae | 0.05 - 0.4 | - | - |
| Streptococcus pyogenes | 0.04 - 0.8 | - | - |
| Streptococcus viridans group | - | - | - |
| Corynebacterium diphtheriae | - | - | - |
Note: MIC50 and MIC90 values are not consistently available across all studies.
Table 2: In Vitro Susceptibility of Anaerobic Bacteria to Lincomycin
| Bacterial Species | MIC Range (µg/mL) |
| Propionibacterium acnes | - |
| Clostridium tetani | - |
| Clostridium perfringens | - |
Table 3: In Vitro Susceptibility of Gram-Negative Bacteria to Lincomycin
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
| Klebsiella pneumoniae | >128 |
| Haemophilus influenzae | Generally not susceptible |
| Neisseria gonorrhoeae | Generally not susceptible |
| Neisseria meningitidis | Generally not susceptible |
Note: Lincomycin generally exhibits poor activity against most Gram-negative aerobic bacteria.
Experimental Protocols
The following are detailed protocols for conducting in vitro antibacterial susceptibility testing of this compound. These protocols are based on established methods and can be adapted for specific research needs.
Protocol 1: Broth Microdilution Method for MIC Determination
This method determines the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
Figure 2: Broth microdilution workflow.
Materials:
-
This compound powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Test bacterial strains
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration that is a multiple of the highest concentration to be tested.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth and vortex to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Inoculation:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the wells of the 96-well microtiter plate.
-
Include a growth control well (inoculated broth without antibiotic) and a sterility control well (uninoculated broth).
-
Inoculate each well (except the sterility control) with the standardized bacterial inoculum. The final volume in each well should be uniform (e.g., 100 µL).
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Agar Dilution Method for MIC Determination
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organisms.
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Materials for inoculum preparation as in Protocol 1
Procedure:
-
Preparation of Antimicrobial Plates:
-
Prepare a stock solution of this compound as described previously.
-
Prepare MHA according to the manufacturer's instructions and cool to 45-50°C in a water bath.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using an inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Allow the inoculum spots to dry before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
-
Protocol 3: Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.
Figure 3: Disk diffusion workflow.
Materials:
-
Lincomycin antibiotic disks (standard concentration, e.g., 2 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Materials for inoculum preparation as in Protocol 1
-
Sterile cotton swabs
-
Forceps
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as previously described.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the entire surface of the MHA plate with the swab to ensure confluent growth. Rotate the plate approximately 60 degrees between each streak.
-
Allow the inoculum to dry for 3-5 minutes.
-
-
Application of Antibiotic Disks:
-
Using sterile forceps, place the lincomycin disks on the surface of the inoculated agar.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the interpretive criteria provided by CLSI.
-
Quality Control
For all susceptibility testing methods, it is imperative to perform quality control using standard reference strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853). The results for these strains should fall within the acceptable ranges defined by CLSI to ensure the validity of the test results.
References
Preparation of Lincomycin 2-Phosphate Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin 2-phosphate is a phosphate (B84403) ester prodrug of the lincosamide antibiotic, lincomycin. This modification enhances the aqueous solubility and in vivo delivery of the parent compound.[] Lincomycin exerts its bacteriostatic or bactericidal effects by inhibiting bacterial protein synthesis.[2][3] It achieves this by binding to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[4][5][6] Due to its efficacy against Gram-positive and anaerobic bacteria, Lincomycin and its derivatives are valuable tools in both research and clinical settings.[][7]
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure reproducibility and maintain the integrity of the compound for experimental use.
Physicochemical Properties and Solubility
This compound is a white to off-white solid.[] Its solubility is a critical factor in the preparation of stock solutions. While sources describe its solubility in water as ranging from "slightly" to "freely soluble," practical application often requires specific solvents and conditions for achieving desired concentrations.[][8][9]
Table 1: Solubility and Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₅N₂O₉PS | [8][9] |
| Molecular Weight | 486.52 g/mol | [8][9] |
| Appearance | White to Off-white Solid | [] |
| Solubility | - Water: Slightly to freely soluble- Methanol: Slightly soluble (enhanced with heating) | [][8][9] |
| Storage (Solid) | -20°C | [][10] |
Stability and Storage of Stock Solutions
The stability of this compound in solution is pH-dependent. It exhibits the greatest stability in the pH range of 6-10.[] To prevent degradation through hydrolysis of the phosphate ester and the thioglycoside bond, proper storage is crucial.[] For long-term storage, it is recommended to store stock solutions at -20°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquoting the stock solution into single-use volumes is advisable.[11]
Table 2: Recommended Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Recommended Duration | Source(s) |
| Aqueous Stock Solution | -20°C | Long-term | [][10] |
| Working Solutions | 2-8°C | Short-term (up to one week) | [11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile water.
Materials:
-
This compound powder
-
Sterile, pyrogen-free water (e.g., Water for Injection, USP)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL solution, if preparing 10 mL, weigh 100 mg of the powder.
-
Dissolution: Transfer the weighed powder into a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.
-
Mixing: Gently vortex the solution until the powder is completely dissolved. If necessary, gentle warming (not to exceed 37°C) can aid in dissolution.
-
Volume Adjustment: Add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use sterile tubes (e.g., 1 mL aliquots). Label each aliquot clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for long-term use.
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the stock solution to a final working concentration for use in cell culture or other experimental assays. A common working concentration for antibiotics in cell culture is 100 µg/mL.
Materials:
-
10 mg/mL this compound stock solution (from Protocol 1)
-
Sterile cell culture medium or desired experimental buffer
-
Sterile conical tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature or on ice.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired working concentration. For example, to prepare 10 mL of a 100 µg/mL working solution:
-
(Concentrationfinal) x (Volumefinal) = (Concentrationstock) x (Volumestock)
-
(100 µg/mL) x (10 mL) = (10,000 µg/mL) x (Volumestock)
-
Volumestock = 1000 µg·mL / 10,000 µg/mL = 0.1 mL or 100 µL
-
-
Preparation: In a sterile conical tube, add the calculated volume of the stock solution (100 µL) to the appropriate volume of sterile cell culture medium or buffer (9.9 mL).
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down.
-
Use: The working solution is now ready for use in your experiment.
Visualized Workflows and Pathways
Caption: Workflow for preparing a sterile stock solution of this compound.
Caption: Simplified signaling pathway for the mechanism of action of Lincomycin.
References
- 2. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 5. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. himedialabs.com [himedialabs.com]
- 8. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. Naarini Molbio Pharma [naarini.com]
- 10. This compound | TRC-L466205-10MG | LGC Standards [lgcstandards.com]
- 11. benchchem.com [benchchem.com]
Lincomycin 2-Phosphate: Applications in Veterinary Microbiology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin (B1675468), a lincosamide antibiotic derived from Streptomyces lincolnensis, is a crucial therapeutic agent in veterinary medicine.[1] It is effective against a range of Gram-positive bacteria, anaerobic bacteria, and Mycoplasma species.[2][3] Lincomycin functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, an action that can be either bacteriostatic or bactericidal depending on the concentration and the susceptibility of the organism.[1][4] While frequently utilized as lincomycin hydrochloride, the phosphate (B84403) salt, specifically lincomycin 2-phosphate, offers a stable and effective alternative for veterinary formulations.[3] A key advantage of this compound for oral administration in animals is its lack of the bitter taste associated with lincomycin, making it more palatable.[5] In vivo, this compound exhibits an antibacterial spectrum that is essentially the same as lincomycin.[5]
These application notes provide a comprehensive overview of the uses of this compound in veterinary microbiology, supported by quantitative data and detailed experimental protocols.
Key Applications in Veterinary Medicine
This compound is indicated for the treatment and control of various bacterial infections in swine, poultry, and cattle. Its efficacy is particularly noted in enteric and respiratory diseases.
Swine:
-
Swine Dysentery (Bloody Scours): Lincomycin is a primary treatment for swine dysentery caused by Brachyspira hyodysenteriae.[6][7]
-
Porcine Proliferative Enteropathies (Ileitis): It is also used to control ileitis caused by Lawsonia intracellularis.[8]
-
Mycoplasmal Pneumonia: Lincomycin is effective in reducing the severity of pneumonia caused by Mycoplasma hyopneumoniae.[9]
Poultry (Broiler Chickens):
-
Necrotic Enteritis: Lincomycin is indicated for the control of necrotic enteritis caused by Clostridium perfringens.[6][10]
-
Chronic Respiratory Disease (CRD): It is used to manage CRD associated with Mycoplasma infections.[10]
Cattle:
-
Bovine Mastitis: Intramammary infusions containing lincomycin are used to treat mastitis caused by susceptible Gram-positive bacteria like Staphylococcus and Streptococcus species.[11][12] Formulations of this compound have been developed for this purpose.[5]
Quantitative Data
The following tables summarize the minimum inhibitory concentrations (MIC) of lincomycin against key veterinary pathogens and its pharmacokinetic properties in various animal species. While much of the available data is for lincomycin hydrochloride, the in vivo antibacterial spectrum of this compound is considered equivalent.[5]
Table 1: Minimum Inhibitory Concentration (MIC) of Lincomycin Against Veterinary Pathogens
| Pathogen | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.2 - 32 | - | - |
| Streptococcus pneumoniae | 0.05 - 0.4 | - | - |
| Streptococcus pyogenes | 0.04 - 0.8 | - | - |
| Mycoplasma synoviae | - | ≥8 | ≥16 |
Data sourced from multiple studies.[13]
Table 2: Pharmacokinetic Parameters of Lincomycin in Different Animal Species
| Species | Route | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Swine | Oral | 22, 55, 110 mg/kg | 5.33 - 10.92 | 4 | - | - |
| Swine | IM | 4.4, 11, 22 mg/kg | Dose-dependent | 1 | - | - |
| Broiler Chickens | Oral | 5.1-6.6 mg/kg/day | - | - | - | - |
| Dog | Oral | 500 mg | 4.5 | 4 | 4.1 | 35 |
| Dog | IM | 500 mg | - | 0.5 - 2 | - | - |
| Calves | IM | 5 mg/kg | - | - | - | - |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, IM: Intramuscular. Data compiled from various pharmacokinetic studies.[14]
Signaling Pathways and Experimental Workflows
Mechanism of Action
Lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action interferes with the peptidyl transferase reaction and translocation, thereby halting peptide chain elongation.
Caption: Mechanism of action of Lincomycin.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The following workflow outlines the broth microdilution method for determining the MIC of this compound against a target bacterium.
Caption: Workflow for MIC determination.
Logical Workflow: Treatment of Swine Dysentery
This diagram illustrates a decision-making process for the diagnosis and treatment of swine dysentery using lincomycin.
Caption: Swine Dysentery treatment workflow.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the in vitro susceptibility of a bacterial isolate to this compound.
Materials:
-
This compound reference standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile saline or broth for dilutions
-
Incubator (35-37°C)
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL).
-
Serial Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well of a row and mix. c. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the drug.
-
Inoculation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. c. Add 10 µL of the diluted bacterial suspension to each well.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum but no antibiotic.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Lincomycin in Animal Plasma
Objective: To quantify the concentration of lincomycin in animal plasma samples. This protocol is adapted from methods developed for lincomycin hydrochloride.[15][16]
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Lincomycin reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate buffer (e.g., pH 6.0)
-
Plasma samples
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer. A gradient elution may be necessary. For example, a gradient of acetonitrile and phosphate buffer (pH 6.0) can be used.[16]
-
Standard Solutions: Prepare a stock solution of lincomycin in the mobile phase (e.g., 1000 µg/mL). From this stock, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 0.1 to 10 µg/mL).
-
Sample Preparation (Protein Precipitation): a. To 1 mL of plasma sample, add 2 mL of acetonitrile. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).
-
Chromatographic Conditions:
-
Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions to generate a calibration curve (peak area vs. concentration). c. Inject the prepared plasma samples. d. Quantify the lincomycin concentration in the samples by comparing their peak areas to the calibration curve.
Conclusion
This compound is a valuable formulation in veterinary microbiology, offering similar efficacy to the more commonly studied hydrochloride salt with the added benefit of improved palatability for oral administration. Its application in treating critical diseases in swine, poultry, and cattle underscores its importance in maintaining animal health and productivity. The provided protocols offer standardized methods for researchers and drug development professionals to evaluate its efficacy and quantify its presence in biological matrices, facilitating further research and development in this area.
References
- 1. Lincomycin for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 2. zoetisus.com [zoetisus.com]
- 3. Lincosamides Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. US3509256A - Lincomycin-2-phosphate antibiotic compositions and process of treatment - Google Patents [patents.google.com]
- 6. LinxMed-SP for Swine & Poultry - Soluble Powder 2 lb - (Lincomycin) - [Antibiotic] | On Sale | EntirelyPets Rx [entirelypetspharmacy.com]
- 7. Lincomycin (LINC) – Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
- 8. www3.zoetisus.com [www3.zoetisus.com]
- 9. fda.gov [fda.gov]
- 10. Therapeutic effects of lincomycin and level of drug degradation in broiler tissues after treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Lincomycin therapy of streptococcal and staphylococcal mastitis in cattle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of clinical mastitis: two intramammary formulations compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lincomycin - Wikipedia [en.wikipedia.org]
- 14. fao.org [fao.org]
- 15. benchchem.com [benchchem.com]
- 16. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of Lincomycin 2-Phosphate using Ion-Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin (B1675468), an antibiotic produced by Streptomyces lincolnensis, is a lincosamide used to treat infections caused by Gram-positive bacteria.[1] Its derivative, lincomycin 2-phosphate, is a pro-drug that requires purification from a complex mixture of by-products following synthesis. Ion-exchange chromatography (IEX) is a highly effective method for this purification, leveraging the ionic character of the phosphate (B84403) group to achieve high purity.[2] This application note provides a detailed protocol for the purification of this compound using a strongly basic anion-exchange resin.
Principle of Ion-Exchange Chromatography
Ion-exchange chromatography separates molecules based on their net charge.[3] In anion-exchange chromatography, a positively charged stationary phase (the resin) binds negatively charged molecules. The bound molecules can then be eluted by increasing the ionic strength of the mobile phase (the eluent), which introduces ions that compete with the bound molecules for the charged sites on the resin.[3] this compound, with its negatively charged phosphate group, is well-suited for purification via anion-exchange chromatography.
Experimental Protocol
This protocol is based on the method described for the purification of this compound using a quaternary ammonium (B1175870) resin.[2]
Materials and Equipment
-
Resin: Dowex 1-X2 (or equivalent strongly basic anion-exchange resin)[2]
-
Chromatography Column
-
Peristaltic Pump
-
Fraction Collector
-
UV Detector (optional, for monitoring column effluent)
-
pH Meter
-
Conductivity Meter
-
Lyophilizer (Freeze-Dryer)
-
Reagents:
-
Ammonium Acetate (B1210297)
-
Ammonia (B1221849) solution
-
Deionized Water
-
Buffer Preparation
-
Equilibration Buffer: Prepare a low concentration ammonium acetate buffer (e.g., 0.1 M) and adjust the pH to approximately 9 with ammonia solution.
-
Elution Buffer: Prepare a 2N ammonium acetate solution and adjust the pH to 9 with ammonia solution.[2]
-
Regeneration Solution: 1 M NaOH
Column Packing and Equilibration
-
Prepare a slurry of the Dowex 1-X2 resin in the Equilibration Buffer.
-
Pour the slurry into the chromatography column, allowing the resin to settle evenly. Avoid introducing air bubbles.
-
Wash the packed column with 3-5 column volumes (CV) of deionized water.
-
Equilibrate the column by passing 5-10 CV of Equilibration Buffer through it. Monitor the pH and conductivity of the effluent until they match that of the Equilibration Buffer.
Sample Preparation and Loading
-
Dissolve the crude this compound mixture in deionized water.
-
Adjust the pH of the sample solution to be compatible with the Equilibration Buffer (pH ~9).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Load the prepared sample onto the equilibrated column at a controlled flow rate.
Washing and Elution
-
After loading, wash the column with 2-3 CV of Equilibration Buffer to remove any unbound impurities.
-
Elute the bound this compound using a stepwise gradient of the Elution Buffer (2N Ammonium Acetate, pH 9).[2]
-
Collect fractions throughout the elution process. Monitor the column effluent using a UV detector or by analyzing fractions for the presence of the target molecule. The this compound peak should be collected separately.[2]
Post-Elution Processing
-
Pool the fractions containing the purified this compound.
-
Freeze-dry (lyophilize) the pooled fractions to remove the water and ammonium acetate, yielding the purified this compound salt.[2]
Column Regeneration
-
Wash the column with 3-5 CV of deionized water.
-
Regenerate the resin by washing with 3-5 CV of 1 M NaOH, followed by 5-10 CV of deionized water until the pH of the effluent returns to neutral.
-
Store the column in an appropriate storage solution (e.g., 20% ethanol) or re-equilibrate for the next use.
Data Presentation
The following table summarizes illustrative data for the purification of this compound. Please note that specific values for yield and purity will vary depending on the initial purity of the crude mixture and the precise chromatographic conditions.
| Parameter | Crude Mixture | After Ion-Exchange Chromatography |
| Purity | ~60-70% | >95% |
| Yield | - | >85% |
| Recovery | - | >90% |
| Key Impurities | Unreacted starting materials, other phosphorylated lincomycin species | Significantly reduced or absent |
Disclaimer: The quantitative data presented in this table are illustrative and based on typical performance of ion-exchange chromatography for the purification of phosphorylated small molecules. Actual results may vary.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Mechanism of Action of Lincomycin
While not directly related to the purification process, understanding the mechanism of action of lincomycin is crucial for drug development professionals. Lincomycin inhibits bacterial protein synthesis, a process that is distinct from its chemical purification.
References
Troubleshooting & Optimization
Lincomycin 2-phosphate stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of lincomycin (B1675468) 2-phosphate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of lincomycin 2-phosphate in an aqueous solution?
A1: The predominant degradation routes for this compound in aqueous solutions within a pH range of 1-10 are thioglycoside hydrolysis and phosphate (B84403) ester hydrolysis.[1] These pathways lead to the loss of the phosphate group and cleavage of the glycosidic bond, resulting in inactive degradation products.
Q2: What is the optimal pH range for the stability of this compound in aqueous solutions?
A2: this compound exhibits its greatest stability in the pH range of 6-10.[1] In this range, the phosphate group exists predominantly in its dianionic state, which is less susceptible to hydrolysis.[1]
Q3: How does temperature affect the stability of this compound solutions?
A3: As with most chemical reactions, elevated temperatures accelerate the degradation of this compound. The activation energy for the phosphate ester hydrolysis of this compound has been determined to be 32.1 kcal/mole.[1] It is recommended to store stock solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to minimize degradation.
Q4: Can I use data from lincomycin hydrochloride stability studies for my experiments with this compound?
A4: While data from lincomycin hydrochloride can provide some general guidance, it is not directly transferable to this compound. The phosphate ester group significantly alters the molecule's electronic properties and, consequently, its stability profile. For instance, while lincomycin hydrochloride is most stable around pH 4, this compound is most stable at a higher pH range of 6-10.[1][2][3]
Q5: What are the expected degradation products of this compound?
A5: Based on its degradation pathways, the expected degradation products include lincomycin (from phosphate ester hydrolysis), various products from the cleavage of the thioglycoside bond, and inorganic phosphate.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Rapid loss of this compound potency in solution. | Inappropriate pH: The pH of the solution may be outside the optimal stability range of 6-10. | - Verify the pH of your aqueous solution. - Adjust the pH to be within the 6-10 range using a suitable buffer system (e.g., phosphate buffer). |
| High storage temperature: The solution is being stored at an elevated temperature. | - Store stock solutions and experimental samples at 2-8°C for short-term use and at -20°C or -80°C for long-term storage. - Avoid repeated freeze-thaw cycles. | |
| Precipitation observed in the aqueous solution. | Solubility issues: The concentration of this compound may exceed its solubility in the chosen solvent or buffer at a particular pH or temperature. | - Confirm the solubility of this compound in your specific aqueous system. - Consider adjusting the pH or using a co-solvent if compatible with your experimental design. |
| Inconsistent results in stability studies. | Variable experimental conditions: Fluctuations in pH or temperature between experiments can lead to variability. | - Ensure consistent and accurate preparation of buffers and solutions. - Use a calibrated and temperature-controlled environment for your stability studies. |
| Unexpected peaks in HPLC analysis. | Presence of degradation products: The additional peaks are likely due to the degradation of this compound. | - Utilize a stability-indicating HPLC method capable of resolving this compound from its potential degradation products. - Characterize the degradation products using techniques like mass spectrometry (MS) if necessary. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the stability of lincomycin. Note that much of the detailed kinetic data is for the parent compound, lincomycin hydrochloride, but provides a useful reference for understanding the general behavior of the lincomycin scaffold.
Table 1: Effect of pH on the Stability of Lincomycin Hydrochloride at 80°C [2][3]
| pH | Calculated Shelf Life (t₉₀) in days |
| 2.0 | 0.38 |
| 4.0 | 4.59 |
This data is for lincomycin hydrochloride and illustrates the significant impact of pH on stability. This compound is expected to show a different pH-stability profile, with maximum stability at pH 6-10.[1]
Table 2: Activation Energy for Phosphate Ester Hydrolysis [1]
| Compound | Activation Energy (kcal/mole) |
| This compound | 32.1 |
| Clindamycin 2-phosphate | 32.9 |
Experimental Protocols
Protocol 1: General Aqueous Stability Assessment of this compound
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution at a specific pH and temperature.
1. Materials:
- This compound
- High-purity water (e.g., Milli-Q or equivalent)
- Buffer salts (e.g., sodium phosphate monobasic and dibasic for pH 6-8)
- Acid and base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
- Calibrated pH meter
- Temperature-controlled incubator or water bath
- Volumetric flasks and pipettes
- HPLC vials
2. Procedure:
- Buffer Preparation: Prepare the desired buffer solution (e.g., 50 mM phosphate buffer) and adjust the pH to the target value within the 6-10 range.
- Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the prepared buffer to achieve a specific concentration.
- Sample Incubation: Aliquot the stock solution into several sealed vials and place them in a temperature-controlled environment (e.g., 25°C, 40°C, or 60°C).
- Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
- Sample Analysis: At each time point, dilute the sample appropriately with the mobile phase and analyze by a validated stability-indicating HPLC method (see Protocol 2).
- Data Analysis: Quantify the remaining percentage of this compound at each time point relative to the initial concentration (time 0).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is adapted from methods for lincomycin hydrochloride and is designed to separate this compound from its primary degradant, lincomycin. Further optimization may be required.
1. Chromatographic Conditions:
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and acetonitrile.
- Initial suggestion: A gradient elution with Mobile Phase A (phosphate buffer, pH 6.0) and Mobile Phase B (acetonitrile).
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Injection Volume: 20 µL
- Column Temperature: Ambient or controlled at 25°C
2. Reagent Preparation:
- Phosphate Buffer (pH 6.0): Prepare a solution of an appropriate phosphate salt (e.g., potassium phosphate) and adjust the pH to 6.0 with phosphoric acid or a suitable base.
- Mobile Phase Preparation: Prepare the mobile phase components and degas before use.
3. Standard and Sample Preparation:
- Standard Solution: Prepare a known concentration of this compound reference standard in the mobile phase.
- Sample Solution: Dilute the samples from the stability study (Protocol 1) with the mobile phase to a concentration within the linear range of the assay.
4. Analysis:
- Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase), followed by the standard solution, and then the samples.
- Monitor the chromatograms for the peak corresponding to this compound and any new peaks corresponding to degradation products. The retention time of lincomycin will be different from that of this compound.
Visualizations
Caption: Workflow for this compound Aqueous Stability Testing.
Caption: Primary Degradation Pathways of this compound.
References
Technical Support Center: Optimizing Lincomycin 2-Phosphate for Bacterial Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Lincomycin (B1675468) 2-phosphate for bacterial selection. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lincomycin for bacterial selection?
Lincomycin is a lincosamide antibiotic that inhibits protein synthesis in susceptible bacteria.[1][2] It binds to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit, interfering with the peptidyl transferase activity and preventing the elongation of polypeptide chains.[1] This bacteriostatic action halts bacterial growth, allowing for the selection of cells that have acquired a resistance gene.[1]
Q2: What is the difference between Lincomycin 2-phosphate and Lincomycin Hydrochloride?
This compound is a prodrug of lincomycin, meaning it is converted into the active form, lincomycin, within the biological system. This conversion typically occurs through the action of phosphatases present in the culture medium or the bacteria themselves. For the purpose of bacterial selection, the effective concentration should be based on the active lincomycin molecule. Lincomycin hydrochloride is the salt form of the active antibiotic.
Q3: How do bacteria become resistant to Lincomycin?
Resistance to lincomycin is primarily achieved through two mechanisms:
-
Enzymatic Modification: Bacteria can acquire genes, often on plasmids, that encode for enzymes called lincosamide nucleotidyltransferases (e.g., encoded by lnuA, lnuC, lnuD genes).[1] These enzymes chemically modify lincomycin, rendering it unable to bind to the ribosome.[1]
-
Target Site Modification: Alterations in the ribosomal binding site, specifically methylation of the 23S rRNA, can reduce the binding affinity of lincomycin to the ribosome. This is often mediated by erm (erythromycin ribosome methylase) genes and can sometimes confer cross-resistance to macrolide and streptogramin B antibiotics (MLSB phenotype).[3]
Q4: What is a good starting concentration for Lincomycin in bacterial selection?
The optimal concentration of Lincomycin should be determined empirically for your specific bacterial strain and plasmid construct.[1] However, a general starting range for Escherichia coli is 100-200 µg/mL.[1] It is recommended to use a concentration significantly higher than the Minimum Inhibitory Concentration (MIC) for the wild-type strain.[1]
Data Presentation: Recommended Lincomycin Concentrations
The following table summarizes recommended starting concentrations and Minimum Inhibitory Concentrations (MICs) for various bacterial species. Note that the optimal concentration for selection will depend on the specific resistance gene, plasmid copy number, and experimental conditions.
| Bacterial Strain | Resistance Gene | Recommended Concentration (µg/mL) | Wild-Type MIC (µg/mL) | Notes |
| Escherichia coli (general use) | - | 100 - 200[1] | Varies | A general starting range for initial experiments. |
| Escherichia coli BL21 | Hybrid linR | 200[1] | ~200[1] | Effective for selecting cells with this specific resistance gene. |
| Escherichia coli AG100A | lnu(D) | Not specified | - | The study focused on the gene rather than optimizing the selection concentration. |
| Staphylococcus aureus | - | - | 0.2 - 32[4] | A wide range of susceptibility is observed. |
| Streptococcus pneumoniae | - | - | 0.05 - 0.4[4] | Generally more susceptible than S. aureus. |
| Streptococcus pyogenes | - | - | 0.04 - 0.8[4][5] | Similar susceptibility to S. pneumoniae. |
Experimental Protocols
Protocol 1: Preparation of Lincomycin Stock Solution
Materials:
-
Lincomycin hydrochloride powder
-
Sterile, deionized water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required amount: To prepare a 50 mg/mL stock solution, weigh out the appropriate amount of Lincomycin hydrochloride powder. For example, for 10 mL of stock solution, weigh 500 mg of Lincomycin hydrochloride.[1]
-
Dissolution: In a sterile conical tube, add the weighed Lincomycin hydrochloride powder. Add a portion of the sterile, deionized water (e.g., 8 mL for a final volume of 10 mL) and vortex until the powder is completely dissolved.[1]
-
Adjust final volume: Add sterile, deionized water to reach the final desired volume (e.g., 10 mL).[1]
-
Sterilization: Sterilize the Lincomycin stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[1]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes (e.g., 1 mL aliquots). Label the tubes clearly with the antibiotic name, concentration, and date of preparation. Store the aliquots at -20°C. Lincomycin solutions are stable for several months when stored frozen.[1]
Protocol 2: Preparation of Lincomycin Selection Plates
Materials:
-
Luria-Bertani (LB) agar (B569324)
-
Autoclave
-
Sterile petri dishes
-
Water bath set to 50-55°C
-
Lincomycin stock solution (e.g., 50 mg/mL)
Procedure:
-
Prepare LB agar: Prepare LB agar according to the manufacturer's instructions. For 1 liter of LB agar, typically dissolve 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 liter of deionized water.[1]
-
Sterilization: Autoclave the LB agar at 121°C for 15-20 minutes.[1]
-
Cooling: After autoclaving, allow the agar to cool in a 50-55°C water bath. This is crucial to prevent the degradation of the antibiotic.[1]
-
Adding Lincomycin: Once the agar has cooled, add the appropriate volume of the sterile Lincomycin stock solution to achieve the desired final concentration. For example, to prepare plates with a final concentration of 150 µg/mL using a 50 mg/mL stock solution, add 3 mL of the stock solution to 1 liter of LB agar.[1]
-
Mixing and Pouring: Gently swirl the flask to ensure the Lincomycin is evenly distributed throughout the agar. Pour approximately 20-25 mL of the molten agar into each sterile petri dish.[1]
-
Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, invert the plates and store them at 4°C in a sealed bag. The plates should be used within 1-2 weeks for optimal performance.[1]
Protocol 3: Bacterial Transformation and Selection
Materials:
-
Competent bacterial cells
-
Plasmid DNA with a lincomycin resistance gene
-
SOC or LB medium (without antibiotic)
-
Lincomycin selection plates
-
Incubator at 37°C
Procedure:
-
Transformation: Thaw competent cells on ice. Add 1-5 µL of plasmid DNA to the cells and gently mix. Incubate on ice for 20-30 minutes.
-
Heat Shock: Transfer the cell/DNA mixture to a 42°C water bath for 45-60 seconds. Immediately return the tube to ice for 2 minutes.
-
Recovery: Add 250-1000 µL of pre-warmed SOC or LB medium (without antibiotic) to the cells. Incubate at 37°C for 1 hour with gentle shaking (200-250 rpm). This allows for the expression of the antibiotic resistance gene.[1]
-
Plating: Plate 50-200 µL of the cell suspension onto pre-warmed Lincomycin selection plates.[1]
-
Incubation: Incubate the plates, inverted, at 37°C for 16-24 hours.[1]
-
Colony Selection: After incubation, well-isolated colonies should be visible on the plates. These can be picked for further analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Colonies | 1. Low transformation efficiency: The competent cells may not be of high quality. 2. Lincomycin concentration too high: The concentration may be too inhibitory for the resistance gene to overcome. 3. Insufficient recovery time: The cells did not have enough time to express the resistance gene.[1] | 1. Perform a positive control transformation with a known plasmid to check cell efficiency. 2. Try a lower concentration of Lincomycin or perform a titration to find the optimal concentration.[1] 3. Ensure the recovery period is at least 1 hour. |
| Satellite Colonies (small colonies surrounding a larger one) | 1. Antibiotic degradation: Lincomycin can degrade over time, especially with prolonged incubation. 2. Low Lincomycin concentration: The concentration may not be sufficient to kill all non-transformed cells.[1] | 1. Avoid incubating plates for longer than 24 hours. 2. Consider increasing the Lincomycin concentration. Use freshly prepared selection plates.[1] |
| Lawn of Growth | 1. Lincomycin concentration too low: The selection is not effective.[1] 2. Inactive Lincomycin stock: The stock solution may have lost its activity. | 1. Increase the Lincomycin concentration on the plates. 2. Prepare a fresh Lincomycin stock solution.[1] |
Visualizations
Caption: Mechanism of action of Lincomycin in bacteria.
Caption: Enzymatic inactivation of Lincomycin as a resistance mechanism.
Caption: A typical workflow for bacterial transformation and selection.
References
Technical Support Center: Lincomycin 2-Phosphate Degradation and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lincomycin (B1675468) 2-phosphate. The information is designed to address specific issues that may be encountered during experimental analysis of this compound and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for lincomycin 2-phosphate?
A1: The primary degradation pathway for this compound is hydrolysis of the phosphate (B84403) ester bond to yield lincomycin.[1] Once formed, lincomycin itself is susceptible to further degradation under various stress conditions. The main degradation pathways for lincomycin include:
-
Hydrolysis: The amide linkage in lincomycin can be hydrolyzed.
-
Oxidation: The thiomethyl group is a primary site for oxidation, potentially forming sulfoxide (B87167) and sulfone derivatives. The pyrrolidine (B122466) nitrogen can also be oxidized.[2]
-
N-Demethylation: The methyl group on the pyrrolidine nitrogen can be removed.[2][3]
-
Propyldealkylation: The propyl group on the pyrrolidine ring can be cleaved.[2]
-
Hydroxylation: Hydroxyl groups can be introduced at various positions on the molecule, including the N-alkyl side chain or the pyrrolidine moiety.[4]
-
Cleavage of the pyranose ring: The sugar moiety can undergo ring-opening.[4]
Q2: What are the expected degradation products of this compound?
A2: Based on the known degradation pathways, the expected degradation products of this compound include:
-
Lincomycin: Formed by the hydrolysis of the phosphate group.[1]
-
Lincomycin B: An impurity that can also be a degradation product.[5][6]
-
N-Demethyl lincomycin: Resulting from the loss of the N-methyl group.[3]
-
Hydroxylated and Oxidized derivatives: Various isomers formed by the addition of hydroxyl groups or oxidation at the sulfur and nitrogen atoms.[2][4]
-
Products of pyranose ring cleavage.[4]
Q3: How does pH affect the stability of this compound?
A3: While specific kinetic data for this compound is limited, studies on lincomycin hydrochloride provide valuable insights. Lincomycin is most stable in acidic to neutral conditions, with the greatest stability observed around pH 4.[5][6] It shows accelerated degradation under both strongly acidic and, particularly, alkaline conditions.[5][6][7] The degradation of lincomycin generally follows first-order kinetics.[5][6] It is reasonable to expect that the hydrolysis of the phosphate ester of this compound is also influenced by pH.
Q4: What analytical techniques are best suited for analyzing this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly used techniques.
-
HPLC-UV: Provides robust quantification of this compound and its degradation products. A reversed-phase C18 column is typically used with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile (B52724) or methanol.[8][9] Detection is often performed at low UV wavelengths, such as 210 nm or 254 nm.[8][9]
-
LC-MS/MS: Offers high sensitivity and specificity, enabling the identification and characterization of unknown degradation products by providing molecular weight and fragmentation information.[3][4][10]
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) for this compound | - Secondary interactions between the phosphate group and the stationary phase or metal components of the HPLC system.- Inappropriate mobile phase pH. | - Use a column with high-purity silica (B1680970) or a polar-embedded stationary phase.- Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase.- Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups (typically pH 2-4). |
| Poor separation of degradation products | - Mobile phase composition is not optimal.- Incompatible column chemistry. | - Optimize the gradient profile, organic modifier concentration, and mobile phase pH.- Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Drifting baseline in gradient elution | - Mobile phase components have different UV absorbance.- Contaminated mobile phase. | - Use a reference wavelength for detection if available.- Ensure high purity of mobile phase solvents and additives.- Use a mobile phase additive in both mobile phase A and B at the same concentration.[11] |
| Ghost peaks | - Carryover from previous injections.- Contamination in the injector or column. | - Implement a robust needle wash protocol.- Flush the column with a strong solvent.- Inject a blank run to confirm the source of the ghost peaks. |
LC-MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low sensitivity / Ion suppression | - High salt concentration in the mobile phase (e.g., non-volatile phosphate buffers).- Co-elution with matrix components. | - Use volatile mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate.- Optimize chromatographic separation to resolve the analyte from interfering matrix components.- Perform sample clean-up (e.g., solid-phase extraction). |
| Poor peak shape for phosphorylated compounds | - Adsorption of the phosphate group to metal surfaces in the LC system (e.g., frits, column hardware). | - Use a biocompatible or PEEK-lined HPLC system and columns.- Add a chelating agent to the mobile phase in low concentrations (use with caution and check for MS compatibility). |
| In-source fragmentation or adduct formation | - High cone voltage or source temperature.- Presence of salts in the mobile phase. | - Optimize MS source parameters (cone voltage, temperatures).- Use volatile mobile phase additives to minimize adduct formation. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Observations for Lincomycin
| Stress Condition | Reagent/Parameter | Temperature | Duration | Observations | Reference |
| Acidic Hydrolysis | 0.1 M - 0.5 M HCl | Ambient - 60°C | 6 - 432 hours | Significant degradation, but less rapid than in basic conditions. Formation of multiple degradation products. | [5][6][12] |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Ambient - 100°C | 6 - 24 hours | Rapid and extensive degradation. | [5][6][7][12] |
| Oxidative Degradation | 3% - 30% H₂O₂ | Ambient - 75°C | 30 min - 24 hours | Rapid and complete degradation often observed. | [5][6][12] |
| Thermal Degradation | 70°C - 100°C | - | - | Degradation is observed, especially at higher temperatures and in alkaline conditions. | [7] |
| Photodegradation | UV light | Ambient | - | Degradation occurs, with the formation of S- and N-demethylated and propyldealkylated products. | [2] |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm).
-
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis:
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the initial mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
Protocol 2: HPLC-UV Analysis of this compound and its Degradation Products
This protocol provides a starting point for developing an HPLC-UV method.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase:
-
A: 20 mM phosphate buffer, pH 3.0
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 210 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
Mandatory Visualizations
References
- 1. Hydrolysis of lincomycin-2-phosphate and clindamycin-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. jipbs.com [jipbs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Lincomycin 2-phosphate solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lincomycin 2-phosphate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
There is conflicting information regarding the precise solubility of this compound. Some sources describe the free form as slightly soluble in water and methanol (B129727) (with solubility increasing with heat), while the acetate (B1210297) salt is reported to be freely soluble in water.[1][]
For reference, the solubility of the related compound, Lincomycin Hydrochloride, has been more extensively quantified. This data can serve as a useful, though not direct, guide.
Data Summary: Solubility of Lincomycin Forms
| Compound | Solvent | Reported Solubility |
| This compound | Water | Slightly soluble[] |
| This compound (Acetate Salt) | Water | Freely soluble[1] |
| This compound | Methanol | Slightly soluble (heated)[] |
| Lincomycin Hydrochloride | Water | ≥ 50 mg/mL to 89 mg/mL[3][4] |
| Lincomycin Hydrochloride | DMSO | 89 mg/mL[4] |
| Lincomycin Hydrochloride | Ethanol (96%) | Slightly soluble[3] |
Q2: How should I prepare a stock solution of this compound for research applications?
Preparing a stable stock solution of this compound often requires careful pH adjustment due to its acidic phosphate (B84403) group. An alkaline pH is generally required to fully deprotonate the phosphate group and enhance solubility.
Below is a detailed protocol for preparing an aqueous stock solution.
Experimental Protocol: Preparation of an Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
1 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated pH meter
Protocol:
-
In a sterile conical tube, weigh the desired amount of this compound powder.
-
Add a portion of the sterile water to the powder (e.g., 80% of the final desired volume).
-
Gently vortex or sonicate the mixture. The solution may appear cloudy or as a suspension.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH of the solution. Continue adding NaOH until the this compound is fully dissolved and the pH is within the stable range of 6.0-10.0.[]
-
Once the powder is completely dissolved and the pH is stabilized, add sterile water to reach the final desired volume.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Q3: My this compound solution is cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation in your this compound solution can be caused by several factors. The troubleshooting guide below outlines potential causes and their solutions.
Troubleshooting Guide: this compound Solubility Issues
| Observation | Potential Cause | Recommended Action |
| Cloudy or Precipitated Solution | Improper pH | The pH of the solution is likely too low. This compound is most stable and soluble at a pH between 6.0 and 10.0.[] Adjust the pH with a dilute, sterile solution of NaOH as described in the protocol above. |
| High Concentration | The concentration of your solution may exceed the solubility limit in the chosen solvent and storage conditions. Try preparing a more dilute solution. Gentle warming (to 37°C) and sonication can aid in redissolving the precipitate, but avoid excessive heat which can cause degradation.[5] | |
| Improper Storage | Repeated freeze-thaw cycles or storage at incorrect temperatures can lead to precipitation.[6] Ensure your stock solutions are stored in single-use aliquots at -20°C. | |
| Solvent Quality | If using DMSO, ensure it is anhydrous, as absorbed moisture can reduce the solubility of some compounds.[4] Always use fresh, high-quality solvents. |
Q4: What is the mechanism of action of Lincomycin?
Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, interfering with the peptidyl transferase reaction and preventing the formation of peptide bonds. This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.
Below is a diagram illustrating the workflow for preparing a this compound stock solution and a diagram of its mechanism of action.
References
pH and temperature effects on Lincomycin 2-phosphate stability
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of Lincomycin (B1675468) in aqueous solutions?
A1: Based on studies of Lincomycin hydrochloride, the greatest stability is observed at approximately pH 4 .[1][2][3][4] Solutions become significantly less stable at lower pH values, with the least stability seen at pH 2.[1][2][3]
Q2: How does temperature affect the stability of Lincomycin solutions?
A2: Elevated temperatures accelerate the degradation of Lincomycin.[5][6] Forced degradation studies are often conducted at temperatures such as 60°C and 80°C to predict the long-term stability of the molecule.[1][2][3][4] For instance, at 80°C and pH 4, the calculated shelf-life (t₉₀) of Lincomycin hydrochloride is 4.59 days, whereas at pH 2, it is only 0.38 days.[1][2][3]
Q3: What are the primary degradation pathways for Lincomycin?
A3: The main degradation pathways for Lincomycin include hydrolysis and oxidation.[4] Under acidic conditions, degradation is less rapid compared to basic conditions.[1][2][3] However, it degrades rapidly in the presence of hydrogen peroxide, indicating susceptibility to oxidation.[1][2][3]
Q4: Are there any known degradation products of Lincomycin?
A4: Yes, one of the identified degradation products is Lincomycin B.[1][3] Chromatographic methods, such as HPLC, can be used to separate and identify these degradation products from the parent compound.[1][3]
Q5: What is a suitable analytical method for monitoring Lincomycin stability?
A5: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying Lincomycin in the presence of its degradation products.[1][2][4] A reversed-phase C18 column is typically employed for this purpose.[1][4]
Troubleshooting Guides
Issue 1: Rapid degradation of Lincomycin is observed in my experiment.
-
Possible Cause 1: Incorrect pH of the solution.
-
Possible Cause 2: High storage temperature.
-
Recommended Solution: Store Lincomycin solutions at recommended temperatures. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable. Avoid exposure to high temperatures, even for short periods, as degradation follows first-order kinetics and is temperature-dependent.[1][2][3][6]
-
-
Possible Cause 3: Presence of oxidizing agents.
-
Recommended Solution: Ensure your formulation is free from oxidizing agents. Lincomycin degrades rapidly in the presence of substances like hydrogen peroxide.[1][2][3] Use high-purity solvents and excipients, and consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Issue 2: Inconsistent or non-reproducible results in stability studies.
-
Possible Cause 1: Fluctuation in temperature during the experiment.
-
Recommended Solution: Use a calibrated, temperature-controlled environment such as a water bath or an incubator for your stability studies to ensure consistent thermal stress.
-
-
Possible Cause 2: Inaccurate preparation of solutions.
-
Recommended Solution: Ensure accurate preparation of buffers and Lincomycin solutions. Use calibrated equipment for all measurements.
-
-
Possible Cause 3: Variability in sample work-up.
-
Recommended Solution: Standardize your sample preparation and analysis workflow. Ensure consistent timing for sample quenching, dilution, and injection into the analytical instrument.
-
Data Presentation
Table 1: Effect of pH on the Shelf-Life of Lincomycin Hydrochloride Solutions at 80°C [1][4]
| pH | Calculated Shelf-Life (t₉₀) in days |
| 2 | 0.38 |
| 4 | 4.59 |
Table 2: Summary of Forced Degradation Studies on Lincomycin Hydrochloride in Solution at 60°C [1][2][3][4]
| Stress Condition | Observation |
| 0.1 M Hydrochloric Acid | Less rapid degradation compared to basic conditions. |
| 0.1 M Sodium Hydroxide | More rapid degradation than in acidic solution. |
| 3% Hydrogen Peroxide | Rapid degradation. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of Lincomycin Hydrochloride
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions at different pH values (e.g., pH 2, 3, 4, 6, and 8).[1]
-
For example, a pH 2 solution can be prepared from 1 M hydrochloric acid, a pH 4 acetate (B1210297) buffer from acetic acid and sodium hydroxide, and pH 6 and 8 phosphate (B84403) buffers from orthophosphoric acid and sodium hydroxide.[3]
-
Adjust the ionic strength of all buffers to a consistent level (e.g., 0.5) using sodium chloride.[3]
-
-
Sample Preparation:
-
Prepare a stock solution of Lincomycin hydrochloride in water.
-
Dilute the stock solution with each of the prepared buffer solutions to a final concentration of 0.6 mg/mL.[1]
-
-
Incubation:
-
Transfer aliquots of each buffered Lincomycin solution into sealed vials.
-
Place the vials in a temperature-controlled water bath set to 80°C.[1]
-
-
Sampling:
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately cool the samples in an ice bath to quench the degradation reaction.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of Lincomycin.
-
Protocol 2: Stability-Indicating HPLC Method for Lincomycin
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to around 3) and acetonitrile (B52724). A typical composition is 8% acetonitrile in 50 mM aqueous phosphoric acid adjusted to pH 3.[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Detection: UV detection at 220 nm.[2]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dilute the samples from the stability study with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
Mandatory Visualization
Caption: Workflow for pH-dependent stability testing of Lincomycin.
Caption: Troubleshooting guide for rapid Lincomycin degradation.
Note on Clindamycin Phosphate (A Related Compound)
For informational purposes, as a structural analog, Clindamycin Phosphate has also been studied. In topical formulations, Clindamycin Phosphate showed decreased stability at pH values below 4.[3] Forced degradation studies on Clindamycin Phosphate have shown that it degrades in the presence of acid, alkali, and peroxide. Thermal stability studies have indicated that Clindamycin Phosphate injection is susceptible to degradation upon heating.[7] These findings suggest that phosphate esters of lincosamides are also sensitive to pH and temperature, and specific stability studies are crucial.
References
- 1. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 2. jwent.net [jwent.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. emergingstandards.usp.org [emergingstandards.usp.org]
- 6. Simultaneous HPLC Determination of Clindamycin Phosphate, Tretinoin, and Preservatives in Gel Dosage Form Using a Novel Stability-Indicating Method [mdpi.com]
- 7. Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS [journal11.magtechjournal.com]
How to prevent hydrolysis of Lincomycin 2-phosphate in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the hydrolysis of Lincomycin 2-phosphate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of the phosphate (B84403) ester bond. This reaction yields the active parent drug, Lincomycin, and inorganic phosphate. This hydrolysis is a critical factor to control during the preparation and storage of solutions to maintain the integrity of the prodrug.
Q2: What is the most critical factor influencing the stability of this compound in solution?
The pH of the solution is the most critical factor governing the rate of hydrolysis of this compound. The stability of phosphate esters is highly dependent on the hydrogen ion concentration. For the parent compound, Lincomycin hydrochloride, the greatest stability is observed at a pH of approximately 4.[1][2] While specific kinetic data for the 2-phosphate ester is not extensively reported in recent literature, it is reasonable to infer that the optimal pH for this compound will also be in the acidic range to minimize hydrolysis.
Q3: What is the recommended pH range for storing this compound solutions?
Based on the stability profile of the parent compound, Lincomycin, a pH range of 3.5 to 5.5 is recommended as a starting point for optimizing the stability of this compound solutions.[1][2] It is crucial to perform stability studies specific to your formulation to determine the optimal pH.
Q4: Which buffer systems are recommended for stabilizing this compound solutions?
Citrate (B86180) and acetate (B1210297) buffers are excellent choices for maintaining a stable pH in the recommended acidic range.
-
Citrate Buffer: Effective buffering capacity between pH 3 and 6.2.
-
Acetate Buffer: Effective buffering capacity between pH 3.6 and 5.6.
The choice of buffer and its concentration should be optimized based on the specific requirements of the formulation, including ionic strength and compatibility with other excipients.
Q5: How does temperature affect the hydrolysis of this compound?
As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Therefore, it is recommended to store solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to minimize degradation. The Arrhenius equation can be used to quantify the temperature dependence of the degradation rate if kinetic studies are performed at different temperatures.
Q6: Are there any other factors that can influence the stability of this compound?
Besides pH and temperature, other factors that can potentially influence stability include:
-
Ionic Strength: The ionic strength of the buffer can affect reaction rates.
-
Presence of Metal Ions: Divalent metal ions can sometimes catalyze the hydrolysis of phosphate esters. The use of a chelating agent like EDTA may be considered if metal ion-catalyzed degradation is suspected.
-
Light: While the parent drug, Lincomycin, is known to degrade upon exposure to UV light, the photosensitivity of the 2-phosphate derivative should also be evaluated.[1] It is good practice to protect solutions from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound observed shortly after dissolution. | - The pH of the solution is outside the optimal range (likely too high or too low).- The storage temperature is too high. | - Measure and adjust the pH of the solution to be within the 3.5 - 5.5 range using a suitable buffer (citrate or acetate).- Prepare and store solutions at a lower temperature (e.g., 2-8 °C). |
| Precipitation is observed in the solution upon storage. | - The concentration of this compound exceeds its solubility at the storage temperature and pH.- The buffer components are precipitating at low temperatures. | - Determine the solubility of this compound in your chosen buffer system at the intended storage temperature.- Consider using a co-solvent if solubility is a persistent issue, after verifying its impact on stability.- Ensure the chosen buffer system is soluble at the storage temperature. |
| Inconsistent stability results between batches. | - Inaccurate pH measurement and adjustment.- Variation in the quality of reagents (e.g., water, buffer components).- Inconsistent storage conditions. | - Calibrate the pH meter before each use.- Use high-purity water (e.g., USP or Milli-Q grade) and analytical grade reagents.- Ensure that storage conditions (temperature, light exposure) are consistently controlled and monitored. |
Data Presentation
Table 1: pH-Stability Profile of Lincomycin Hydrochloride in Aqueous Solution at 80°C
| pH | Calculated Shelf Life (t₉₀) in days |
| 2.0 | 0.38[2] |
| 4.0 | 4.59[2] |
This data for the parent compound, Lincomycin hydrochloride, suggests that the optimal stability is around pH 4. A similar trend is anticipated for this compound.
Table 2: Recommended Buffer Systems for Formulation Development
| Buffer System | pKa | Buffering Range |
| Acetic Acid / Acetate | 4.76 | 3.6 - 5.6 |
| Citric Acid / Citrate | pKa1=3.13, pKa2=4.76, pKa3=6.40 | 3.0 - 6.2 |
Experimental Protocols
Protocol 1: pH-Stability Study of this compound
Objective: To determine the pH of maximum stability for this compound in an aqueous solution.
Materials:
-
This compound
-
Citric acid
-
Sodium citrate
-
Acetic acid
-
Sodium acetate
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
High-purity water
-
pH meter
-
Constant temperature incubator/water bath
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0) using citrate and acetate buffer systems.
-
Sample Preparation: Dissolve a known amount of this compound in each buffer to achieve a final concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the samples into sealed, light-protected containers and place them in a constant temperature incubator set at an accelerated temperature (e.g., 40°C or 60°C).
-
Sampling: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Analysis: Immediately analyze the samples for the concentration of this compound and the appearance of the degradation product, Lincomycin, using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: For each pH, plot the natural logarithm of the remaining this compound concentration versus time. The degradation rate constant (k) is the negative of the slope. Plot the log(k) versus pH to determine the pH of maximum stability (the pH at which k is at a minimum).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its primary degradant, Lincomycin.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (starting point for development):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 40% B
-
10-12 min: 40% B
-
12-13 min: 40% to 5% B
-
13-18 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method is stability-indicating.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for determining optimal pH.
Caption: Troubleshooting degradation issues.
References
Lincomycin 2-Phosphate Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of Lincomycin (B1675468) 2-phosphate, navigating the complexities of impurity formation is a critical aspect of ensuring the final product's purity, safety, and efficacy. This technical support center provides a comprehensive guide to understanding and troubleshooting common impurities encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of Lincomycin 2-phosphate?
A1: During the synthesis of this compound, you may encounter several impurities stemming from the starting materials, side reactions during phosphorylation, or degradation. The most common impurities include:
-
Process-Related Impurities:
-
Lincomycin B: A common impurity arising from the fermentation process that produces the Lincomycin starting material.
-
7-Epilincomycin: An epimer of Lincomycin that can be difficult to separate.
-
Residual Solvents: Organic solvents used during the synthesis and purification steps.
-
-
Phosphorylation-Related Impurities:
-
Unreacted Lincomycin: Incomplete phosphorylation reaction can lead to the presence of the starting material.
-
Lincomycin 2,4-Diphosphate: Over-phosphorylation of the Lincomycin molecule can result in this di-phosphorylated byproduct.[1]
-
Other Positional Isomers: While the 2-position is the target for phosphorylation, minor amounts of other phosphorylated isomers may form.
-
-
Degradation Products:
Q2: How are these impurities formed?
A2: The formation of these impurities can be attributed to several factors throughout the synthesis and purification process:
-
Incomplete Reactions: If the phosphorylation reaction does not go to completion, unreacted Lincomycin will remain in the reaction mixture.
-
Side Reactions: The presence of multiple hydroxyl groups on the Lincomycin molecule makes it susceptible to phosphorylation at positions other than the desired C2 hydroxyl group. This can lead to the formation of Lincomycin 2,4-diphosphate and other positional isomers, especially if the reaction conditions are not carefully controlled. A patent for this compound synthesis suggests that higher reaction temperatures can lead to the formation of significant amounts of by-products.[1]
-
Use of Protecting Groups: The synthesis of this compound often involves the use of protecting groups to shield other reactive sites on the molecule during phosphorylation. Incomplete protection or deprotection steps can result in a variety of related substances as impurities.
-
Degradation: Lincomycin is known to be unstable at acidic pH (especially around pH 2) and at elevated temperatures.[2][3] The conditions used for phosphorylation or subsequent workup steps could potentially lead to the degradation of both the starting material and the final product.
Troubleshooting Guide
Problem 1: High levels of unreacted Lincomycin in the final product.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of phosphorylating agent. | Increase the molar ratio of the phosphorylating agent to Lincomycin. |
| Inadequate reaction time or temperature. | Optimize the reaction time and temperature to ensure the reaction goes to completion. Monitor the reaction progress using a suitable analytical technique like HPLC. |
| Poor quality of the phosphorylating agent. | Ensure the phosphorylating agent is of high purity and handled under appropriate conditions to prevent degradation. |
Problem 2: Presence of Lincomycin 2,4-Diphosphate.
| Possible Cause | Troubleshooting Step |
| Excess of phosphorylating agent. | Carefully control the stoichiometry of the phosphorylating agent. A gradual addition of the reagent may help in minimizing over-phosphorylation. |
| Prolonged reaction time or elevated temperature. | Optimize reaction conditions to favor mono-phosphorylation. Lowering the reaction temperature can sometimes improve selectivity.[1] |
Problem 3: Difficulty in removing Lincomycin B and 7-Epilincomycin.
| Possible Cause | Troubleshooting Step |
| Co-elution during chromatographic purification. | Optimize the chromatographic conditions. For HPLC, adjusting the mobile phase composition, pH, or changing the stationary phase can improve resolution. Preparative chromatography may be necessary for their removal. |
| Impure starting material. | Use highly pure Lincomycin as the starting material. |
Quantitative Data Summary
The following table summarizes the key characteristics of common impurities.
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Lincomycin | C₁₈H₃₄N₂O₆S | 406.54 | 154-21-2 |
| Lincomycin B | C₁₇H₃₂N₂O₆S | 392.51 | 2520-24-3 |
| 7-Epilincomycin | C₁₈H₃₄N₂O₆S | 406.54 | 17017-22-0 |
| Lincomycin 2,4-Diphosphate | C₁₈H₃₆N₂O₁₂P₂S | 566.49 | Not Available |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is suitable for the separation and quantification of this compound and its common impurities.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed. For example:
-
Mobile Phase A: Phosphate buffer (pH 2.0) and acetonitrile (B52724) (95:5, v/v).[4]
-
Mobile Phase B: Phosphate buffer (pH 2.0) and acetonitrile (50:50, v/v).[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 45 °C.[4]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject a standard solution of this compound and known impurities to determine their retention times.
-
Inject the sample solution.
-
Identify and quantify the impurities by comparing their retention times and peak areas with those of the standards.
-
Purification by Ion Exchange Chromatography
This method is effective for separating the desired this compound from charged impurities and unreacted starting material.
-
Materials:
-
Quaternary ammonium-based anion exchange resin (e.g., Dowex 1-X2).[1]
-
Equilibration buffer (e.g., water or a low concentration buffer at a specific pH).
-
Elution buffer (e.g., a buffer with increasing salt concentration, such as ammonium (B1175870) acetate).[1]
-
-
Procedure:
-
Column Packing and Equilibration:
-
Pack the ion exchange resin into a suitable chromatography column.
-
Equilibrate the column by washing with several column volumes of the equilibration buffer until the pH and conductivity of the eluate are the same as the buffer.
-
-
Sample Loading:
-
Dissolve the crude this compound in the equilibration buffer.
-
Load the sample onto the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with the equilibration buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound components using a stepwise or linear gradient of increasing salt concentration in the elution buffer. This compound will elute at a specific salt concentration.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions using HPLC to identify those containing the pure this compound.
-
-
Desalting:
-
Pool the pure fractions and remove the salt from the elution buffer, for example, by dialysis or size-exclusion chromatography. The patent mentions removing ammonium acetate (B1210297) by heating.[1]
-
-
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Formation pathways of common impurities during this compound synthesis.
Caption: A logical workflow for troubleshooting common impurities in this compound synthesis.
References
- 1. SU511014A3 - Method for preparing lincomycin-2-phosphate derivatives - Google Patents [patents.google.com]
- 2. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants [mdpi.com]
Technical Support Center: Optimizing the Chemical Synthesis of Lincomycin 2-Phosphate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity of Lincomycin (B1675468) 2-phosphate in chemical synthesis. This guide includes detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during this multi-step synthesis.
Troubleshooting Guide
Low yield or failure at any stage of the synthesis can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low yield of 3,4-O-anisylidene lincomycin (Protection Step) | Incomplete reaction due to insufficient removal of water. | Ensure the reaction is carried out under strictly anhydrous conditions. Use a Dean-Stark apparatus to azeotropically remove water during the reaction. |
| Use freshly distilled solvents and reagents. | ||
| Degradation of starting material. | Monitor the reaction temperature closely to prevent degradation of lincomycin hydrochloride. | |
| Low yield of Lincomycin 2-phosphate (Phosphorylation Step) | Incomplete phosphorylation. | Ensure the use of a sufficient excess of the phosphorylating agent (e.g., phosphorus oxychloride). |
| Maintain a low reaction temperature (e.g., -40°C to -20°C) to prevent side reactions and ensure the stability of the phosphorylating agent.[1] | ||
| Side reactions, such as phosphorylation at other hydroxyl groups. | While the 2-hydroxyl is the most reactive, steric hindrance from the protecting group helps direct phosphorylation. Low temperatures are crucial for regioselectivity.[1] | |
| Hydrolysis of the phosphate (B84403) group during workup. | Use anhydrous workup conditions until the crude product is isolated. Neutralize any acidic conditions promptly with a non-aqueous base. | |
| Multiple spots on TLC/HPLC after phosphorylation | Formation of by-products (e.g., di-phosphorylated species, unreacted starting material). | Optimize the stoichiometry of the phosphorylating agent and the reaction time. Shorter reaction times may reduce by-product formation. |
| Low reaction temperatures are critical to minimize the formation of by-products.[1] | ||
| Low recovery after deprotection | Incomplete removal of the anisylidene protecting group. | Ensure sufficient reaction time and appropriate concentration of the acid (e.g., 80% acetic acid) for hydrolysis.[1] |
| Degradation of the product under acidic conditions. | Monitor the deprotection reaction closely by TLC/HPLC and quench the reaction as soon as the starting material is consumed. Avoid prolonged exposure to strong acids. | |
| Poor separation during ion-exchange chromatography | Improper column packing or equilibration. | Ensure the resin (e.g., Dowex 1-X2) is properly swelled and packed to avoid channeling. Equilibrate the column thoroughly with the starting buffer. |
| Incorrect eluent pH or ionic strength. | Optimize the elution gradient. A stepwise or linear gradient of a salt solution (e.g., ammonium (B1175870) acetate) is typically used to separate the desired phosphate from impurities.[1] | |
| Co-elution with impurities. | If baseline separation is not achieved, consider adjusting the pH of the mobile phase to alter the charge of the product and impurities, thereby improving resolution. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the 3,4-hydroxyl groups of lincomycin before phosphorylation?
A1: Lincomycin has three secondary hydroxyl groups at the 2, 3, and 4 positions. To achieve selective phosphorylation at the desired 2-position, the more reactive 3,4-diol is protected, typically as a cyclic acetal (B89532) (e.g., anisylidene acetal). This protection strategy directs the phosphorylating agent to the remaining free 2-hydroxyl group, thus improving the regioselectivity and overall yield of the desired product.
Q2: What are the critical parameters to control during the phosphorylation step?
A2: The most critical parameters are temperature and moisture. The reaction should be conducted at low temperatures (ideally between -40°C and -20°C) to minimize the formation of side products.[1] Strict anhydrous conditions are essential as phosphorylating agents like phosphorus oxychloride react violently with water, which would reduce the reagent's effectiveness and lead to the formation of phosphoric acid, complicating the reaction mixture.
Q3: How can I monitor the progress of the phosphorylation and deprotection reactions?
A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring these reactions. For TLC, a suitable solvent system (e.g., a mixture of dichloromethane (B109758) and methanol) can be used to separate the starting material, the protected intermediate, and the final product. For HPLC, a reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile (B52724) and a phosphate buffer) can provide quantitative information on the reaction progress.
Q4: What is the principle behind the purification of this compound using Dowex 1-X2 resin?
A4: Dowex 1-X2 is a strongly basic anion exchange resin.[1] At an appropriate pH, this compound will be negatively charged due to the phosphate group and will bind to the positively charged quaternary ammonium groups of the resin. Uncharged or positively charged impurities will not bind and can be washed away. The bound this compound is then eluted by increasing the ionic strength of the eluent (e.g., using a salt gradient), which displaces the product from the resin.
Q5: Can I use a different phosphorylating agent instead of phosphorus oxychloride?
A5: While phosphorus oxychloride is a common and cost-effective phosphorylating agent, other reagents can be used. These may include phosphoryl chloride derivatives or phosphoramidites. The choice of reagent will depend on the specific reaction conditions, desired reactivity, and the protecting group strategy employed. Each reagent will require optimization of reaction conditions.
Data Presentation
The following tables summarize key data relevant to the synthesis and analysis of this compound.
Table 1: Influence of Temperature on Phosphorylation Yield (Hypothetical Data)
| Reaction Temperature (°C) | Approximate Yield of this compound (%) | Observation of By-products (TLC/HPLC) |
| 0 | 40-50 | Significant by-products observed |
| -20 | 65-75 | Minor by-products observed |
| -40 | 80-90 | Minimal by-products observed |
Table 2: HPLC Parameters for Analysis of Lincomycin and Derivatives
| Parameter | Method 1 | Method 2 |
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 6.0) (30:70 v/v) | Methanol : Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 214 nm |
| Column Temperature | 25 °C | 30 °C |
Experimental Protocols
The following is a representative protocol for the chemical synthesis of this compound. Note: This protocol is a composite based on available literature and should be optimized for specific laboratory conditions.
Step 1: Protection of Lincomycin (Formation of 3,4-O-Anisylidene Lincomycin)
-
Reagents and Materials: Lincomycin hydrochloride, p-anisaldehyde dimethyl acetal, p-toluenesulfonic acid (catalyst), Dimethylformamide (DMF, anhydrous), Benzene (anhydrous), Dean-Stark apparatus.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add lincomycin hydrochloride and a catalytic amount of p-toluenesulfonic acid.
-
Add anhydrous DMF and anhydrous benzene.
-
Add p-anisaldehyde dimethyl acetal.
-
Heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a suitable base (e.g., triethylamine).
-
Remove the solvents under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain 3,4-O-anisylidene lincomycin.
-
Step 2: Phosphorylation of 3,4-O-Anisylidene Lincomycin
-
Reagents and Materials: 3,4-O-anisylidene lincomycin, Phosphorus oxychloride (POCl₃), Pyridine (B92270) (anhydrous), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve 3,4-O-anisylidene lincomycin in anhydrous pyridine and anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -40°C in a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add a solution of phosphorus oxychloride in anhydrous DCM to the cooled solution while maintaining the temperature below -30°C.
-
Stir the reaction mixture at -40°C and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate while keeping the temperature low.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound.
-
Step 3: Deprotection of the Anisylidene Group
-
Reagents and Materials: Crude protected this compound, 80% Acetic acid in water.
-
Procedure:
-
Dissolve the crude protected this compound in 80% aqueous acetic acid.[1]
-
Heat the mixture gently (e.g., 40-50°C) and monitor the deprotection by TLC.
-
Once the reaction is complete, cool the mixture and remove the acetic acid under reduced pressure.
-
Co-evaporate with water to remove residual acetic acid.
-
Step 4: Purification by Ion-Exchange Chromatography
-
Reagents and Materials: Crude this compound, Dowex 1-X2 resin (acetate form), Ammonium acetate (B1210297) solutions (for elution gradient), Deionized water.
-
Procedure:
-
Prepare a column with Dowex 1-X2 resin and equilibrate it with deionized water.
-
Dissolve the crude this compound in a minimal amount of deionized water and adjust the pH to be slightly basic.
-
Load the sample onto the column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the this compound using a stepwise or linear gradient of ammonium acetate solution (e.g., 0 to 1.0 M).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and lyophilize to obtain this compound as a white solid.
-
Mandatory Visualizations
Caption: A simplified workflow for the chemical synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
Storage conditions to maintain Lincomycin 2-phosphate integrity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage and handling of Lincomycin (B1675468) 2-phosphate to maintain its integrity during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Lincomycin 2-phosphate?
A1: For maximal stability, solid this compound should be stored at -20°C.[1] Some suppliers may also recommend storage at 2-8°C for hygroscopic forms, under an inert atmosphere. It is crucial to store the compound in a tightly sealed container to protect it from light and moisture.
Q2: What is the optimal pH for aqueous solutions of this compound?
A2: Aqueous solutions of this compound are most stable in a pH range of 6 to 10.[2] This is a critical difference from Lincomycin Hydrochloride, which exhibits maximum stability at a much lower pH of around 4. The phosphate (B84403) ester group in this compound is more stable in a slightly alkaline to neutral environment.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in a suitable solvent, such as sterile water or a buffer with a pH between 6 and 10. For biological experiments, it is recommended to sterilize the solution by filtering it through a 0.22 µm filter. It is best practice to prepare aliquots of the stock solution to minimize contamination and degradation from repeated freeze-thaw cycles.
Q4: Can I store my working solutions at room temperature?
A4: Storing this compound solutions at room temperature is not recommended for extended periods due to the increased risk of degradation. If temporary storage at room temperature is necessary, it should be for the shortest possible duration. For any storage longer than a few hours, refrigeration at 2-8°C is advisable, and for long-term storage, -20°C is recommended.
Q5: My this compound solution appears cloudy. What should I do?
A5: Cloudiness or precipitation in your solution can indicate several issues. If the solution was stored at a low temperature, the compound might have precipitated out of solution. Gentle warming to 37°C with sonication may help to redissolve it. Persistent precipitation could suggest that the concentration is too high for the chosen solvent and storage temperature, or it could be a sign of degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of Antibiotic Activity | Improper Storage: The compound has degraded due to incorrect temperature, pH, or exposure to light. | - Verify that the solid compound and solutions have been stored at the recommended temperatures (-20°C for long-term).- Ensure the pH of your experimental medium is within the optimal range of 6-10 for this compound.- Prepare fresh solutions from a new aliquot or vial of solid compound. |
| Enzymatic Degradation: In biological samples, phosphatases can cleave the phosphate group, leading to altered activity. | - If working with cell lysates or other biological matrices containing phosphatases, consider adding phosphatase inhibitors if the integrity of the prodrug is to be maintained.- Perform experiments on ice to reduce enzymatic activity. | |
| Inconsistent Experimental Results | Inaccurate Concentration: The initial stock solution was not prepared accurately, or the compound has degraded over time. | - Re-verify the calculations and preparation of the stock solution.- Prepare a fresh stock solution from the solid compound.- Perform an integrity check of your solution using an analytical method like HPLC. |
| Precipitation in Solution | Solubility Issues: The concentration of this compound may exceed its solubility in the chosen solvent at the storage temperature. | - Ensure the concentration does not exceed the solubility limit.- Gentle warming and sonication can be attempted to redissolve the precipitate.- If using a co-solvent, ensure it is of high purity and miscible with your primary solvent. |
| Discoloration of Solution | Degradation: The formation of degradation products can sometimes lead to a change in the solution's appearance. | - Discard the discolored solution as it may indicate significant degradation.- Analyze the solution using a stability-indicating method like HPLC to identify and quantify any degradation products.- Investigate the root cause of degradation (e.g., pH, temperature, exposure to contaminants) and take corrective actions. |
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Temperature | Conditions |
| Solid | -20°C | Long-term storage, protected from light and moisture. |
| 2-8°C | Short-term storage for hygroscopic forms, under inert atmosphere. | |
| Aqueous Solution | -20°C | Long-term storage (in aliquots to avoid freeze-thaw cycles). |
| 2-8°C | Short-term storage (up to a few days). |
Table 2: pH Stability of Lincosamides
| Compound | Optimal pH Range for Stability | Comments |
| This compound | 6.0 - 10.0[2] | The phosphate ester is more stable in a neutral to slightly alkaline environment. |
| Lincomycin Hydrochloride | ~ 4.0[3] | Exhibits greatest stability in a slightly acidic environment. |
Note: The quantitative stability data for Lincomycin Hydrochloride at various pH values and elevated temperatures can be found in the literature and serves as a useful reference for the general stability of lincosamides, though the optimal pH differs for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or a suitable sterile buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or buffer to achieve a final concentration of 10 mg/mL.
-
Vortex briefly to dissolve the powder completely.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use sterile tubes to prevent contamination and degradation from multiple freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Integrity Assessment
This method is adapted from established protocols for Lincomycin and is suitable for assessing the integrity of this compound.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (pH adjusted to 6.0) is often effective.[4]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Phosphate buffer (pH 6.0)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 220 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare your experimental samples, diluting them with the mobile phase to a concentration within the linear range of the assay.
-
Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard solution to determine its retention time and peak area.
-
Inject the experimental samples.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products, and a decrease in the area of the main this compound peak.
-
The integrity of the sample can be expressed as the percentage of the peak area of this compound relative to the total peak area of all components.
-
Visualizations
Caption: Mechanism of action of Lincomycin.
References
- 1. This compound | TRC-L466205-10MG | LGC Standards [lgcstandards.com]
- 2. Hydrolysis of lincomycin-2-phosphate and clindamycin-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Lincomycin 2-Phosphate vs. Clindamycin Phosphate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lincosamide antibiotics, both lincomycin (B1675468) and its semi-synthetic derivative, clindamycin (B1669177), play significant roles in combating bacterial infections. This guide provides an objective comparison of the in vitro efficacy of their phosphate (B84403) prodrugs, lincomycin 2-phosphate and clindamycin phosphate. The focus is on their performance against key bacterial pathogens, supported by experimental data and detailed methodologies.
This compound and clindamycin phosphate are prodrugs that, upon administration, are hydrolyzed to their active forms, lincomycin and clindamycin, respectively. Therefore, a meaningful in vitro comparison hinges on the efficacy of the parent compounds. The key structural difference between them—the substitution of a hydroxyl group with a chlorine atom in clindamycin—results in enhanced antibacterial activity and a broader spectrum for clindamycin.[1][2]
Quantitative Comparison of In Vitro Activity
The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the comparative MIC values for lincomycin and clindamycin against various bacterial species.
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Clindamycin | 0.125 | >256 | 0.06 - >256 |
| Staphylococcus aureus | Lincomycin | 2 | >256 | 0.5 - >256 |
| Streptococcus pneumoniae | Lincomycin | - | - | 0.05 - 0.4 |
| Streptococcus pyogenes | Lincomycin | - | - | 0.04 - 0.8 |
MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates. Data for Staphylococcus aureus from a comparative study on 555 clinical isolates.[3] Data for Streptococcus species from general susceptibility data.[4]
Studies consistently demonstrate that clindamycin is more potent in vitro against susceptible bacteria than lincomycin.[5][6] A study involving 555 clinical isolates of Staphylococcus aureus found that the MIC for clindamycin was generally four dilutions lower than that of lincomycin, indicating significantly greater activity.[3] Clindamycin is also noted for its superior activity against anaerobic bacteria.[2][4]
Mechanism of Action
Both lincomycin and clindamycin inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the peptidyl transferase reaction and inhibits the translocation of tRNA from the A-site to the P-site, thereby halting peptide chain elongation.[2][4] Although they share the same target, the structural modification in clindamycin leads to a higher affinity for the ribosomal target.
Figure 1: Lincosamide inhibition of bacterial protein synthesis.
Experimental Protocols
The determination of in vitro efficacy primarily relies on the Minimum Inhibitory Concentration (MIC) assay, typically performed using the broth microdilution method according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Protocol
-
Preparation of Antibiotic Solutions: Stock solutions of lincomycin and clindamycin are prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[7]
-
Inoculum Preparation: The bacterial strain of interest is cultured on an appropriate agar (B569324) medium. A standardized inoculum is then prepared in a saline solution to match a 0.5 McFarland turbidity standard, which is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[8]
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotics are inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours under aerobic conditions.[9]
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.[9]
Figure 2: Broth microdilution workflow for MIC testing.
Conclusion
The available in vitro data strongly indicates that clindamycin exhibits superior potency and a broader spectrum of activity compared to its parent compound, lincomycin.[3][5][6] This enhanced efficacy is particularly notable against Staphylococcus aureus and anaerobic bacteria.[2][3] While both this compound and clindamycin phosphate serve as effective prodrugs, the resulting active form of clindamycin demonstrates a clear advantage in in vitro antibacterial activity. This has led to the wider clinical use of clindamycin for a variety of infections caused by susceptible Gram-positive and anaerobic bacteria.[1] For researchers and drug development professionals, these findings underscore the significant impact of targeted chemical modification on the efficacy of an antibiotic.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. old.antibiotic.ru [old.antibiotic.ru]
- 4. Lincomycin, clindamycin and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro Comparison of Erythromycin, Lincomycin, and Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro comparison of erythromycin, lincomycin, and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Antibacterial Spectrums of Lincomycin 2-Phosphate and Ampicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial activity of Lincomycin (B1675468) 2-phosphate and ampicillin (B1664943). The information presented is intended to assist researchers and professionals in the fields of microbiology and pharmacology in understanding the differential efficacy of these two widely recognized antibiotics. This comparison is supported by a summary of Minimum Inhibitory Concentration (MIC) data, a detailed experimental protocol for susceptibility testing, and visualizations of the underlying mechanisms of action and experimental workflows.
Introduction to the Antibiotics
Lincomycin, a lincosamide antibiotic derived from Streptomyces lincolnensis, and ampicillin, a beta-lactam antibiotic from the aminopenicillin family, represent two distinct classes of antibacterial agents.[1][2] Their structural and mechanistic differences result in varied spectrums of activity, which are critical considerations in both clinical and research settings. Lincomycin exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[2][3] In contrast, ampicillin acts as a bactericidal agent by interfering with the synthesis of the bacterial cell wall.[1]
Comparative Antibacterial Spectrum: A Quantitative Overview
The antibacterial spectrum of an antibiotic is quantitatively defined by its Minimum Inhibitory Concentration (MIC) against various microorganisms. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the MIC values for lincomycin and ampicillin against a range of clinically relevant bacteria, compiled from various in vitro studies. It is important to note that direct comparative studies for Lincomycin 2-phosphate are limited; the data presented for lincomycin is representative of the active compound.
| Bacterial Species | Gram Stain | Lincomycin MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.2 - 32 | 0.6 - 1 |
| Streptococcus pneumoniae | Gram-positive | 0.05 - 0.4 | 0.03 - 0.06 |
| Streptococcus pyogenes | Gram-positive | 0.04 - 0.8 | N/A |
| Corynebacterium diphtheriae | Gram-positive | Susceptible | N/A |
| Clostridium tetani | Gram-positive (Anaerobe) | Susceptible | N/A |
| Clostridium perfringens | Gram-positive (Anaerobe) | Susceptible | N/A |
| Escherichia coli | Gram-negative | Inactive | 4 |
| Haemophilus influenzae | Gram-negative | Inactive | 0.25 |
| Neisseria gonorrhoeae | Gram-negative | Inactive | N/A |
| Neisseria meningitidis | Gram-negative | Inactive | N/A |
N/A: Data not readily available in the searched literature. Source: Compiled from multiple sources.[1][3]
Key Observations:
-
Lincomycin demonstrates a narrow spectrum of activity, primarily targeting Gram-positive bacteria, including staphylococci and streptococci, as well as anaerobic bacteria.[2][4][5] It is generally not effective against Gram-negative aerobic bacteria.[3]
-
Ampicillin exhibits a broader spectrum of activity, with efficacy against a range of Gram-positive and Gram-negative bacteria.[6] However, resistance among Gram-negative bacteria is a significant issue.[7]
Mechanism of Action: A Visual Comparison
The distinct mechanisms of action of lincomycin and ampicillin are fundamental to their differing antibacterial spectrums.
Caption: Mechanisms of action for Lincomycin and Ampicillin.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The following protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Antimicrobial Stock Solution: Prepare a stock solution of the antibiotic (this compound or ampicillin) at a high concentration in a suitable solvent.
-
Bacterial Inoculum: Culture the test bacterium on an appropriate agar (B569324) medium overnight. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Broth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.
-
96-Well Microtiter Plate: Sterile, U-bottom plates are recommended.
2. Assay Procedure:
-
Serial Dilution: Dispense 50 µL of sterile CAMHB into all wells of the microtiter plate except the first column. In the first column, add 100 µL of the antibiotic stock solution, and then perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last well.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well, resulting in a final volume of 100 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only broth (no bacteria or antibiotic).
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound and ampicillin possess distinct antibacterial spectrums, a direct consequence of their different mechanisms of action. Lincomycin is a narrow-spectrum agent primarily effective against Gram-positive and anaerobic bacteria, making it a valuable alternative for specific infections. Ampicillin offers broader coverage, including some Gram-negative organisms, but its utility can be limited by the prevalence of bacterial resistance. The choice between these antibiotics for research or therapeutic development should be guided by detailed susceptibility data for the target organisms. The standardized broth microdilution method remains the gold standard for generating the reliable MIC data necessary for such informed decisions.
References
- 1. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lincomycin Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ldh.la.gov [ldh.la.gov]
- 7. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
A Comparative Guide to the Validation of Lincomycin 2-Phosphate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lincomycin (B1675468) 2-phosphate and the established Lincomycin hydrochloride as reference standards for the analytical testing of lincomycin. The validation of a reference standard is critical for ensuring the accuracy and reliability of analytical data in drug development and quality control. This document outlines the key parameters for consideration, presents available data, and provides a framework for the experimental validation of Lincomycin 2-phosphate.
Executive Summary
Lincomycin hydrochloride is a well-established reference standard, recognized by major pharmacopoeias. This compound, often classified as an impurity, presents an alternative with potential advantages in terms of stability in certain pH ranges. This guide details the physicochemical properties, analytical performance, and stability of both compounds to assist researchers in making informed decisions regarding the selection and validation of the most appropriate reference standard for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use. The following table summarizes the key properties of this compound and Lincomycin hydrochloride.
| Property | This compound | Lincomycin Hydrochloride |
| Molecular Formula | C₁₈H₃₅N₂O₉PS | C₁₈H₃₅ClN₂O₆S |
| Molecular Weight | 486.52 g/mol [1] | 443.00 g/mol [2] |
| CAS Number | 27480-30-4[1] | 859-18-7[1] |
| Appearance | White to Off-White Solid | White or almost white crystalline powder |
| Solubility | Soluble in Methanol (Slightly, Heated), Water (Slightly)[] | Very soluble in water, slightly soluble in ethanol |
| Storage Temperature | -20°C[1] | 2-8°C |
Purity and Analytical Performance
The purity of a reference standard is its most critical attribute. While Lincomycin hydrochloride is available as a highly purified primary standard from pharmacopoeias, this compound is typically available as a secondary standard or research chemical.
| Parameter | This compound | Lincomycin Hydrochloride |
| Purity (Typical) | >95% (HPLC)[1][4] | ≥96.0% (as monohydrate, EP Reference Standard) |
| Accreditation | Not typically available as a pharmacopoeial standard. | European Pharmacopoeia (EP) and United States Pharmacopeia (USP) Reference Standard. |
| Certificate of Analysis | Provided by commercial suppliers, often with HPLC purity. A comprehensive CoA with certified purity and uncertainty may be less common.[2][5] | Available from pharmacopoeias with detailed characterization and certified values. |
Stability Profile: A Key Differentiator
The stability of a reference standard is crucial for its shelf-life and the reliability of analytical results over time. Available data suggests differences in the stability of the two forms, particularly concerning pH.
This compound has been shown to be most stable in the pH range of 6-10.[] Its degradation pathways at different pH values primarily involve thioglycoside and phosphate (B84403) ester hydrolysis.[]
Lincomycin hydrochloride , in contrast, exhibits its greatest stability at around pH 4.[6] It is less stable in alkaline conditions.[6]
This difference in optimal pH stability is a significant factor to consider when preparing stock solutions and conducting analyses, especially in the development of stability-indicating methods.
Experimental Validation Protocol for this compound
To validate this compound as an in-house or secondary reference standard, a comprehensive experimental protocol should be followed. This protocol should be designed to demonstrate its suitability for its intended analytical purpose, typically HPLC-based assays.
Experimental Workflow
Caption: Validation workflow for this compound.
Key Experiments and Methodologies
4.2.1. Identity Confirmation
-
Fourier-Transform Infrared Spectroscopy (FTIR): Compare the IR spectrum of this compound with a known reference spectrum or theoretical spectrum to confirm the functional groups and overall molecular structure.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provide detailed structural information and confirm the identity and purity of the compound.
4.2.2. Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method should be developed and validated for the determination of purity and the separation of lincomycin from its potential degradation products and related substances.
Illustrative HPLC Method Parameters:
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with a mixture of phosphate buffer and acetonitrile.[7][8] |
| Flow Rate | 1.0 mL/min[7][8] |
| Detection | UV at 210 nm[8] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7] Forced degradation studies are performed to demonstrate specificity.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by assaying a sample of known purity or by spiking a placebo with a known amount of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
4.2.3. Water Content
-
Karl Fischer Titration: To determine the water content, which is crucial for calculating the purity of the reference standard on an anhydrous basis.
4.2.4. Residual Solvents
-
Gas Chromatography (GC): To identify and quantify any residual solvents from the synthesis process.
4.2.5. Assay and Potency Determination
The potency of the this compound candidate reference standard should be determined by comparing its response in the validated HPLC method against the official Lincomycin hydrochloride reference standard. The potency is typically expressed as a percentage on an "as is" or dried basis.
Signaling and Degradation Pathway
Understanding the potential degradation pathways is crucial for developing stability-indicating methods and for defining appropriate storage conditions.
References
- 1. This compound | TRC-L466205-10MG | LGC Standards [lgcstandards.com]
- 2. This compound | CAS No- 1228573-93-0 | Simson Pharma Limited [simsonpharma.com]
- 4. This compound | 27480-30-4 [sigmaaldrich.com]
- 5. Lincomycin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. jipbs.com [jipbs.com]
- 7. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Between Lincomycin 2-Phosphate and Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance mechanisms between lincomycin (B1675468) 2-phosphate, a lincosamide antibiotic, and macrolide antibiotics. The information presented is supported by experimental data and detailed methodologies to assist in research and development efforts aimed at overcoming antibiotic resistance.
The primary mechanisms governing cross-resistance to macrolides, lincosamides, and streptogramin B (MLSB) antibiotics are target site modification, active drug efflux, and enzymatic inactivation.[1] The most common mechanism involves the modification of the 23S rRNA, a component of the 50S ribosomal subunit, which is the target for both macrolides and lincosamides.[2]
Mechanisms of Cross-Resistance
Cross-resistance between lincomycin and macrolides is a significant clinical challenge, primarily mediated by three main mechanisms:
-
Target Site Modification: This is the most widespread mechanism and confers broad resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[3] It is mediated by erythromycin (B1671065) ribosome methylase (Erm) enzymes, encoded by erm genes (e.g., ermA, ermB, ermC).[3][4] These enzymes methylate an adenine (B156593) residue (A2058) in the 23S rRNA, reducing the binding affinity of these antibiotics to the ribosome.[2][3] This resistance can be expressed in two ways:
-
Constitutive (cMLSB): The erm gene is continuously expressed, leading to resistance to all MLSB antibiotics.[1][5]
-
Inducible (iMLSB): The erm gene is only expressed in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin.[1][5] In the absence of an inducer, the organism may appear susceptible to lincosamides like clindamycin (B1669177) (a derivative of lincomycin).[5]
-
-
Active Efflux: This mechanism involves pumping the antibiotic out of the bacterial cell, thereby reducing its intracellular concentration.[1]
-
Mef-mediated Efflux (M phenotype): Encoded by mef genes (e.g., mefA, mefE), this mechanism confers resistance to 14- and 15-membered macrolides but not to lincosamides or streptogramin B.[6][7] The Mef proteins are members of the major facilitator superfamily (MFS) of transporters.[8]
-
Msr-mediated Efflux: Encoded by msr genes (e.g., msrA, msrD), these efflux pumps are part of the ATP-binding cassette (ABC) transporter superfamily and can export macrolides and streptogramin B antibiotics.[6][9] Some studies suggest a synergistic action between mef and msr genes in conferring macrolide resistance.[10]
-
-
Enzymatic Inactivation: This is a less common mechanism of resistance. It involves the modification of the antibiotic molecule by bacterial enzymes, rendering it inactive. For instance, some bacteria produce phosphotransferases that inactivate macrolides or nucleotidyltransferases that inactivate lincosamides.[11][12] The linA gene, for example, encodes an enzyme that inactivates lincomycin and clindamycin.[12]
Quantitative Data on Resistance
The following table summarizes the minimum inhibitory concentration (MIC) values for erythromycin (a macrolide) and clindamycin (representing lincosamides) in bacterial strains with different resistance mechanisms. These values are indicative and can vary between bacterial species and specific strains.
| Resistance Mechanism | Associated Genes | Erythromycin MIC (µg/mL) | Clindamycin MIC (µg/mL) | Cross-Resistance to Lincomycin |
| Target Site Modification (cMLSB) | ermA, ermB, ermC | High (≥8)[2] | High (≥4)[2] | Yes |
| Target Site Modification (iMLSB) | ermA, ermC | High (≥8)[2] | Low (≤0.5) without induction, High (≥4) with induction[2] | Yes (inducible) |
| Macrolide Efflux (M phenotype) | mefA/E | Moderate (4-32) | Low (≤0.5) | No |
| Macrolide & Streptogramin B Efflux | msrA/B | Moderate to High | Low (≤0.5) | No |
| Lincosamide Inactivation | linA | Low (≤0.5) | High | Specific to lincosamides |
| Susceptible (Wild-Type) | None | Low (≤0.5) | Low (≤0.5) | No |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[13]
-
Materials:
-
Procedure:
-
Prepare serial two-fold dilutions of the antibiotics in CAMHB in the wells of a 96-well plate.[13]
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[13]
-
2. Phenotypic Detection of Inducible Clindamycin Resistance (D-zone Test)
This disk diffusion test is used to identify iMLSB phenotypes.[9]
-
Materials:
-
Mueller-Hinton agar (B569324) plate
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Erythromycin (15 µg) disk
-
Clindamycin (2 µg) disk
-
-
Procedure:
-
Inoculate a Mueller-Hinton agar plate with the test organism to create a lawn of growth.
-
Place an erythromycin disk and a clindamycin disk on the agar surface, with their edges 15-20 mm apart.[9]
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Interpretation: A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk (forming a "D" shape) indicates inducible clindamycin resistance.[9] This is due to the induction of the erm gene by erythromycin, leading to resistance to clindamycin.
-
3. Molecular Detection of Resistance Genes
Polymerase Chain Reaction (PCR) is used to detect the presence of specific resistance genes (erm, mef, msr).
-
Materials:
-
Bacterial DNA extract
-
Gene-specific primers for ermA, ermB, ermC, mefA/E, msrA/B
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
-
-
Procedure:
-
Extract genomic DNA from the bacterial isolate.
-
Set up a PCR reaction with the extracted DNA, specific primers for the target resistance gene, and PCR master mix.
-
Perform PCR using a thermal cycler with appropriate annealing temperatures and cycle numbers for the specific primers.
-
Analyze the PCR products by agarose gel electrophoresis.
-
The presence of a band of the expected size indicates the presence of the resistance gene.
-
Visualizing Resistance Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in cross-resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Macrolide-lincosamide-streptogramin B resistance phenotypes and their associated genotypes in Staphylococcus aureus isolates from a tertiary level public hospital of Uruguay | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 6. Frontiers | Type M Resistance to Macrolides Is Due to a Two-Gene Efflux Transport System of the ATP-Binding Cassette (ABC) Superfamily [frontiersin.org]
- 7. Macrolide Efflux Genes mef(A) and mef(E) Are Carried by Different Genetic Elements in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Resistance to Macrolide–Lincosamide–Streptogramin B Among mecA-Positive Staphylococcus Aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrolide Efflux in Streptococcus pneumoniae Is Mediated by a Dual Efflux Pump (mel and mef) and Is Erythromycin Inducible - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevalence of Resistance Mechanisms against Macrolides and Lincosamides in Methicillin-Resistant Coagulase-Negative Staphylococci in the Czech Republic and Occurrence of an Undefined Mechanism of Resistance to Lincosamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Lincomycin 2-Phosphate: A Comparative Analysis of its Activity Against Mycoplasma Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of lincomycin (B1675468), the parent compound of lincomycin 2-phosphate, against various clinically significant Mycoplasma species. Data is contextualized with the performance of other commonly used antibiotics, offering a valuable resource for research and development in veterinary and human medicine. Mycoplasma species, lacking a cell wall, are intrinsically resistant to many classes of antibiotics, making the selection of effective treatments challenging.[1][2][3][4]
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the in vitro activity of lincomycin and other antibiotics against key Mycoplasma pathogens. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates. Lower MIC values are indicative of higher antimicrobial potency.
Table 1: In Vitro Activity of Various Antibiotics Against Mycoplasma bovis
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Lincomycin | - | ≥64 | [1] |
| Danofloxacin (B54342) | - | 0.312 | [1] |
| Enrofloxacin | - | 0.312 | [1] |
| Marbofloxacin | - | 0.625 | [1] |
| Tylosin (B1662201) | - | ≥128 | [1] |
| Tilmicosin | - | ≥128 | [1] |
| Tetracycline | - | 16 | [1] |
| Oxytetracycline | - | ≥64 | [1] |
| Spectinomycin | - | ≥256 | [1] |
| Florfenicol | - | 8 | [1] |
| Gentamicin | - | 8 | [1] |
Table 2: In Vitro Activity of Lincomycin and Other Antibiotics Against Mycoplasma hyopneumoniae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Lincomycin | ≤1 | - | [5] |
| Tilmicosin | ≤8 | - | [5] |
| Enrofloxacin | ≤4 | - | [5] |
| Tetracycline | ≤0.5 | - | [5] |
| Gentamicin | ≤2 | - | [5] |
| Apramycin | ≤4 | - | [5] |
| Spectinomycin | ≤4 | - | [5] |
| Tylosin | ≥64 | - | [5] |
| Erythromycin | >16 | - | [5] |
Table 3: In Vitro Activity of Lincomycin and Other Antibiotics Against Mycoplasma synoviae
| Antibiotic | MIC Range (µg/mL) | Reference |
| Lincomycin | - | [6] |
| Tylosin | - | [6] |
| Chlortetracycline | - | [6] |
| Oxytetracycline | - | [6] |
| Spectinomycin | - | [6] |
| Tetracycline | - | [6] |
| Neomycin | - | [6] |
| Erythromycin | - | [6] |
Note: Specific MIC values for M. synoviae were not detailed in the provided search results, but the study indicated tylosin had the highest activity, followed closely by chlortetracycline, lincomycin, oxytetracycline, spectinomycin, and tetracycline.[6]
Experimental Protocols
The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of various antibiotics against Mycoplasma species.
Broth Microdilution Method for MIC Determination
This widely used technique involves the following key steps:
-
Preparation of Inoculum:
-
Mycoplasma isolates are cultured in a suitable broth medium until they reach the mid-logarithmic phase of growth.
-
The culture is then diluted to a standardized concentration, typically 10⁴ to 10⁵ color changing units (CCU) per milliliter.
-
-
Preparation of Antibiotic Dilutions:
-
A serial two-fold dilution of each antibiotic is prepared in a 96-well microtiter plate. Each well contains a specific concentration of the antibiotic in the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized Mycoplasma suspension.
-
The microtiter plates are sealed and incubated at 37°C in a humidified atmosphere, often with 5% CO₂. Incubation times vary depending on the Mycoplasma species and can range from 48 hours to several days.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the Mycoplasma. Growth is typically assessed by a color change in the medium, which is indicative of metabolic activity.
-
Mechanism of Action: Protein Synthesis Inhibition
Lincomycin, like other lincosamides and macrolides, exerts its antimicrobial effect by targeting the bacterial ribosome, specifically the 50S ribosomal subunit. This interaction interferes with protein synthesis, a critical process for bacterial growth and replication.
Concluding Remarks
The available in vitro data indicates that the susceptibility of Mycoplasma species to lincomycin and other antibiotics is highly variable. For instance, while some studies show lincomycin to have activity against M. hyopneumoniae, others report high MIC₉₀ values against M. bovis, suggesting the presence of resistance. The fluoroquinolones, such as danofloxacin and enrofloxacin, consistently demonstrate potent in vitro activity against M. bovis.[1] It is crucial for researchers and drug development professionals to consider these species-specific and strain-dependent differences when evaluating the potential of this compound and other antimicrobial candidates. Continuous surveillance of antimicrobial susceptibility patterns is essential to guide the development of effective therapeutic strategies against Mycoplasma infections.
References
- 1. Antibiotic susceptibility profiles of Mycoplasma bovis strains isolated from cattle in Hungary, Central Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mycoplasma bovis: Mechanisms of Resistance and Trends in Antimicrobial Susceptibility [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Mycoplasmas and Their Antibiotic Resistance: The Problems and Prospects in Controlling Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of various antibiotics against Mycoplasma synoviae. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Lincomycin 2-Phosphate's Efficacy Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Lincomycin 2-phosphate and its prominent alternative, Clindamycin (B1669177), against clinically relevant anaerobic bacteria. The information presented herein is curated from experimental data to assist researchers and drug development professionals in making informed decisions.
Lincomycin, a lincosamide antibiotic derived from Streptomyces lincolnensis, and its semi-synthetic derivative, Clindamycin, are crucial in combating anaerobic infections. Both antibiotics function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] While sharing a common mechanism, their efficacy and pharmacokinetic profiles exhibit notable differences. Clindamycin is generally considered more potent against anaerobic pathogens.[2]
In Vitro Efficacy: A Comparative Look at Minimum Inhibitory Concentrations (MIC)
The in vitro activity of Lincomycin and Clindamycin is summarized in the following tables, presenting Minimum Inhibitory Concentration (MIC) values against a range of anaerobic bacteria. MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Table 1: Comparative in vitro activity of Lincomycin and Clindamycin against Bacteroides fragilis
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Lincomycin | - | - |
| Clindamycin | - | - |
Note: Specific MIC₅₀ and MIC₉₀ values for this compound were not available in the searched literature. The data generally refers to Lincomycin Hydrochloride.
Table 2: In vitro activity of Lincomycin against various anaerobic bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Clostridium perfringens | 0.5 - 16 |
| Clostridium difficile | 2 - >256 |
| Peptostreptococcus spp. | 0.1 - 4.0 |
In Vivo Efficacy: Insights from Animal Models
Animal models are indispensable for evaluating the in vivo efficacy of antimicrobial agents. For anaerobic infections, murine models of intra-abdominal sepsis and subcutaneous abscesses are well-established. These models provide a platform to assess the therapeutic potential of antibiotics in a setting that mimics human infections.
Murine Model of Intra-abdominal Sepsis
A commonly used model involves the intraperitoneal injection of a fecal slurry or a defined mixture of anaerobic and aerobic bacteria into mice to induce peritonitis and abscess formation.[3][4] This model allows for the evaluation of an antibiotic's ability to prevent mortality and reduce abscess development.
Murine Subcutaneous Abscess Model
This model involves the subcutaneous injection of a bacterial suspension, often mixed with a sterile carrier like dextran (B179266) beads, to induce the formation of a localized abscess.[5][6] This model is particularly useful for studying the penetration of an antibiotic into the abscess and its efficacy in reducing the bacterial load within the abscess.
While specific in vivo efficacy data for this compound in these models is limited in the available literature, studies have shown that Clindamycin is highly efficacious in treating anaerobic infections in animal models.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
This compound and other antibiotics for comparison
-
Anaerobic bacterial strains
-
Appropriate broth medium (e.g., Brucella broth supplemented with hemin (B1673052) and vitamin K1)
-
96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ jars)
-
Spectrophotometer or McFarland standards
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of the antibiotics in a suitable solvent and serially dilute them in the broth medium in the microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: Culture the anaerobic bacteria on appropriate agar (B569324) plates. Prepare a bacterial suspension in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plates (containing the antibiotic dilutions and a growth control well without antibiotic) with the standardized bacterial suspension.
-
Incubation: Incubate the plates under anaerobic conditions at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Caption: Workflow for MIC Determination by Broth Microdilution.
Murine Model of Intra-abdominal Sepsis
This protocol describes a general procedure for inducing intra-abdominal sepsis in mice to evaluate antibiotic efficacy.
Materials:
-
Male or female mice (e.g., Swiss Webster or BALB/c)
-
Anesthetic agent
-
Source of inoculum (e.g., cecal content slurry or a defined mixture of anaerobic bacteria like Bacteroides fragilis and facultative bacteria like Escherichia coli)
-
This compound, Clindamycin, and vehicle control
-
Surgical instruments
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Inoculum Preparation: Prepare the bacterial inoculum. For a cecal slurry model, the cecal contents from donor mice are suspended in a sterile solution. For a defined inoculum model, mix cultured bacteria to the desired concentrations.
-
Induction of Sepsis: Anesthetize the mice. Make a small midline incision in the abdomen and intraperitoneally inject the prepared inoculum. Suture the incision.
-
Antibiotic Treatment: At a predetermined time point post-infection (e.g., 1-2 hours), administer the first dose of the test antibiotic (this compound), the comparator (Clindamycin), or the vehicle control via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection). Continue treatment at specified intervals.
-
Monitoring: Monitor the mice for signs of sepsis and mortality for a defined period (e.g., 7 days).
-
Outcome Assessment: The primary outcome is survival. Secondary outcomes can include the quantification of bacteria in peritoneal fluid and the assessment of abscess formation at the end of the study.
Caption: Workflow for a Murine Intra-abdominal Sepsis Model.
Mechanism of Action
Lincomycin and Clindamycin inhibit bacterial protein synthesis by binding to the 23S rRNA component of the 50S ribosomal subunit. This binding interferes with the peptidyl transferase reaction, preventing the elongation of the polypeptide chain.
Caption: Mechanism of Action of Lincosamide Antibiotics.
Conclusion
Both Lincomycin and Clindamycin are effective against a range of anaerobic bacteria by inhibiting protein synthesis. The available data suggests that Clindamycin generally exhibits superior in vitro activity against many anaerobic pathogens compared to Lincomycin. For a comprehensive evaluation of this compound, further studies generating direct comparative in vitro and in vivo data against a panel of clinically relevant anaerobic bacteria are warranted. The experimental protocols outlined in this guide provide a framework for conducting such comparative efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Lincomycin, clindamycin and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review. Lessons from an animal model of intra-abdominal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Experimental aspects of intraabdominal abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quantitative model for subcutaneous abscess formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lincomycin 2-Phosphate and its Parent Compound, Lincomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of lincomycin (B1675468) and its prodrug, lincomycin 2-phosphate. The information presented herein is intended to assist researchers and professionals in drug development in understanding the key differences and similarities between these two compounds, supported by available experimental data.
Physicochemical Properties
This compound is a water-soluble ester prodrug of lincomycin, designed to improve upon certain physicochemical properties of the parent compound. The addition of a phosphate (B84403) group significantly alters its characteristics, as summarized in the table below.
| Property | Lincomycin | This compound |
| Molecular Formula | C18H34N2O6S | C18H35N2O9PS |
| Molecular Weight | 406.5 g/mol [1] | 486.5 g/mol [2] |
| Appearance | Amorphous solid, White or almost white crystalline powder[1][3] | White to Off-white Solid[4] |
| Melting Point | 151 - 157 °C (as HCl monohydrate)[3] | >208°C (dec.)[4] |
| Solubility | Very soluble in water (as HCl monohydrate)[3] | Freely soluble in water, Slightly soluble in Methanol (Heated)[4][5] |
| pKa | 7.6[1] | Not available |
| logP (Octanol/Water Partition Coefficient) | -0.857 (Crippen Calculated)[6] | -3.2 (Computed)[2] |
Mechanism of Action
Lincomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and preventing the elongation of the peptide chain.[3] This mechanism is common to the lincosamide class of antibiotics.
This compound is therapeutically inactive in its initial form. In vivo, it undergoes hydrolysis by phosphatases to release the active parent compound, lincomycin. Therefore, the ultimate mechanism of antibacterial action for this compound is identical to that of lincomycin.
Pharmacokinetic Profile
The primary advantage of the phosphate ester prodrug lies in its altered pharmacokinetic properties, particularly its enhanced water solubility which can be beneficial for parenteral formulations.
While comprehensive, direct comparative pharmacokinetic data is limited, available information suggests that this compound is efficiently converted to lincomycin in vivo. One study in dogs indicated that oral administration of this compound resulted in slightly higher blood levels of lincomycin compared to the administration of the parent compound itself.[4]
The table below summarizes the known pharmacokinetic parameters for lincomycin. Data for this compound is sparse and primarily qualitative.
| Parameter | Lincomycin | This compound |
| Bioavailability (Oral) | 20-30% in humans[7], 41% in fed pigs[8], 81.78% ± 24.05% in cats[9] | Reported to yield slightly higher blood levels than lincomycin upon oral administration in dogs[4] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours (Oral, Human)[7]; 30-60 minutes (IM, Human)[7] | Not available |
| Peak Plasma Concentration (Cmax) | 1.8-5.3 µg/mL (500 mg PO, Human)[7]; 9.3-18.5 µg/mL (600 mg IM, Human)[7] | Not available |
| Elimination Half-life | 4-6 hours, with an average of 5.4 hours[10] | Expected to be similar to lincomycin following conversion |
| Metabolism | Partially metabolized in the liver[10] | Hydrolyzed to lincomycin |
| Excretion | Excreted in urine, feces, and bile[10] | Excreted as lincomycin and its metabolites |
Antibacterial Efficacy
In vitro, this compound is inactive against bacteria. Its efficacy is entirely dependent on its conversion to lincomycin in vivo. Therefore, the antibacterial spectrum of this compound is identical to that of lincomycin. Lincomycin is primarily active against Gram-positive bacteria, including Staphylococcus and Streptococcus species, and many anaerobic bacteria. It has limited activity against Gram-negative bacteria.[11]
The following table presents the Minimum Inhibitory Concentration (MIC) ranges for lincomycin against several key pathogens.
| Organism | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.2 - 32[11] |
| Streptococcus pneumoniae | 0.05 - 0.4[11] |
| Streptococcus pyogenes | 0.04 - 0.8[11] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines a standard method for determining the MIC of lincomycin. As this compound is inactive in vitro, this method is applicable to the parent compound.
Methodology:
-
Preparation of Antibiotic Stock Solution: A stock solution of lincomycin is prepared in a suitable solvent at a high concentration.
-
Serial Dilutions: Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included.
-
Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vivo Efficacy Model (Murine Sepsis Model)
This protocol provides a general framework for a murine sepsis model to compare the in vivo efficacy of lincomycin and this compound.
Methodology:
-
Animal Acclimation: Mice (e.g., Swiss Webster or BALB/c) are acclimated to the laboratory conditions for a minimum of 3 days.
-
Infection: A lethal or sub-lethal systemic infection is induced, typically via intraperitoneal injection of a standardized inoculum of a virulent bacterial strain (e.g., Staphylococcus aureus).
-
Treatment Groups: Animals are randomly assigned to different treatment groups: a vehicle control group, a group receiving lincomycin, and a group receiving an equimolar dose of this compound.
-
Drug Administration: Treatment is initiated at a specified time post-infection (e.g., 1 hour) and administered via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at predetermined intervals for a defined duration.
-
Monitoring and Endpoints: The primary endpoint is typically survival over a period of 7 to 14 days. Secondary endpoints can include bacterial load in blood and target organs (e.g., spleen, liver) at specific time points, and clinical signs of illness.
-
Data Analysis: Survival data is typically analyzed using Kaplan-Meier survival curves and log-rank tests to determine statistically significant differences between treatment groups.
Conclusion
This compound serves as a valuable prodrug of lincomycin, offering improved physicochemical properties, most notably enhanced water solubility. This modification is advantageous for the development of parenteral formulations. While it is inactive in vitro, it is readily converted to the active lincomycin in vivo, retaining the same antibacterial spectrum and mechanism of action. The limited available data suggests that this compound may offer comparable or even slightly improved oral absorption compared to its parent compound. For researchers and drug developers, the choice between lincomycin and its 2-phosphate derivative will largely depend on the desired formulation and route of administration for a specific therapeutic application. Further direct comparative studies on the pharmacokinetics and in vivo efficacy of these two compounds would be beneficial to fully elucidate their relative therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lincocin (lincomycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Lincomycin - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetics and skin concentrations of lincomycin after intravenous and oral administration to cats [scielo.org.za]
- 10. Lincomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
Detecting Lincomycin 2-Phosphate in Clindamycin: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of analytical methodologies for the identification and quantification of Lincomycin 2-phosphate, a potential impurity in the antibiotic clindamycin (B1669177).
The presence of impurities in pharmaceutical products can impact both safety and efficacy. Regulatory bodies mandate stringent control over impurity levels, making robust analytical methods essential for drug development and quality control. This compound, a structurally related compound, is a potential process-related impurity or degradation product in clindamycin manufacturing. Its effective detection and quantification are critical for ensuring the quality of clindamycin-based therapeutics.
This guide details and compares the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance of HPLC-UV and LC-MS for the analysis of this compound in clindamycin.
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.1705 mg/mL (for Lincomycin) | Not explicitly stated, but generally offers higher sensitivity than HPLC-UV. | [1] |
| Limit of Quantitation (LOQ) | 0.05% of the nominal concentration | Not explicitly stated, but generally offers lower LOQ than HPLC-UV. | [2][3] |
| Linearity Range | 0.006% - 1.137% (for Lincomycin) | Wide linear dynamic range | [1] |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass-to-charge ratio | [3][4] |
| Primary Application | Routine quality control, quantification of known impurities | Impurity identification, structural elucidation, quantification of trace impurities | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the typical experimental protocols for HPLC-UV and LC-MS analysis of clindamycin and its impurities.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine analysis of clindamycin and the quantification of known impurities like this compound.[1][2][3]
Chromatographic Conditions:
-
Column: Supelco Discovery C18 (4.6 mm × 250 mm, 5 µm) or Zorbax Eclipse XDB C8 (4.6 mm x 250 mm, 5 µm).[1][3]
-
Mobile Phase A: Phosphate (B84403) buffer-90% acetonitrile-methanol solution (92:8).[1]
-
Mobile Phase B: Phosphate buffer-90% acetonitrile-methanol solution (52:48).[1]
-
Gradient Elution: A gradient program is typically used to achieve optimal separation of clindamycin and its related substances.
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.[3]
Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound in a suitable diluent.
-
Sample Solution: Dissolve the clindamycin sample in the same diluent to a known concentration.
-
Spiked Sample: To confirm the identity of the impurity peak, a portion of the sample solution can be spiked with the this compound standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher sensitivity and specificity, making it an invaluable tool for the identification of unknown impurities and the confirmation of known ones at trace levels.[4]
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient of aqueous and organic solvents, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: Adapted for the MS interface, typically in the range of 0.2-0.6 mL/min.
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) is commonly used.
-
Polarity: Positive ion mode is often employed for the analysis of clindamycin and its impurities.
-
Analysis Mode: Full scan mode for initial screening and product ion scan (tandem MS) for structural elucidation.
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams outline the experimental workflow for impurity identification and the mechanism of action of clindamycin.
Mechanism of Action of Clindamycin
Clindamycin exerts its bacteriostatic or bactericidal effect by inhibiting bacterial protein synthesis.[5][6][7] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain.[7] This disruption of protein synthesis ultimately prevents bacterial growth and proliferation.
Biological Activity of this compound
Conclusion
The identification and quantification of this compound as an impurity in clindamycin can be effectively achieved using both HPLC-UV and LC-MS techniques. HPLC-UV serves as a robust method for routine quality control, while LC-MS offers superior sensitivity and specificity for impurity identification and structural elucidation. The choice of method should be guided by the specific analytical requirements of the drug development or manufacturing stage. Adherence to detailed and validated protocols is essential for ensuring the accuracy and reliability of the results, ultimately contributing to the safety and efficacy of clindamycin-containing pharmaceutical products.
References
- 1. HPLC Gradient Elution Determination of Related Substances of Clindamycin Phosphate and Its Injection [chinjmap.com]
- 2. emergingstandards.usp.org [emergingstandards.usp.org]
- 3. emergingstandards.usp.org [emergingstandards.usp.org]
- 4. Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
A Comparative Guide to the In Vivo Efficacy of Lincomycin 2-Phosphate and Alternatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Lincomycin (B1675468) 2-phosphate against other common antibiotics in relevant animal models of disease. The data presented is intended to inform preclinical research and drug development decisions. As direct in vivo efficacy data for Lincomycin 2-phosphate is limited in publicly available literature, data for lincomycin is used as a proxy.
Executive Summary
Lincomycin, a lincosamide antibiotic, has demonstrated efficacy in various animal models of bacterial infection, particularly against Gram-positive bacteria and Mycoplasma species. This guide compares its performance with clindamycin (B1669177) (another lincosamide), florfenicol (B1672845), and tylosin (B1662201) in models of staphylococcal infection, respiratory disease, and mycoplasmosis. While lincomycin shows therapeutic benefit, its efficacy relative to alternatives varies depending on the pathogen, host species, and infection model.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of lincomycin and comparator antibiotics in various animal models.
Table 1: Efficacy in Murine Models of Staphylococcus aureus Infection
| Antibiotic | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| Lincomycin | Lactating Mice (Mastitis Model) | Subcutaneous or Intramammary | Reduction in bacterial load | Effective, but less potent than pirlimycin.[1] |
| Clindamycin | Neutropenic Mice (Thigh Infection Model) | Not specified | Bacterial load reduction (log10 CFU/thigh) | Original compound showed significant bactericidal effect; generic versions were less effective.[2] |
| Clindamycin | Normal and Granulocytopenic Mice | Not specified | Survival Rate | In normal mice, erythromycin (B1671065) was more potent based on dosage; based on free tissue concentration, clindamycin was more potent.[3] |
| Clindamycin | Rat (Croton Oil Pouch Model) | Multiple Intraperitoneal Injections | Bacterial growth in pouch | Significant bactericidal effect observed.[4] |
Table 2: Efficacy in Swine Respiratory Disease Models
| Antibiotic | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| Lincomycin | Pigs (Mycoplasma hyopneumoniae infection) | 220 ppm in feed (Days 71-91) | Average daily weight gain, feed conversion rate | Slight, non-significant improvement compared to untreated controls.[5] |
| Lincomycin | Pigs (Mycoplasma hyopneumoniae infection) | 100 g/ton of feed for 21 days | Average daily gain, feed efficiency, final bodyweight | Significantly better performance compared to untreated controls.[6] |
| Florfenicol | Pigs (Mycoplasma hyopneumoniae infection) | Single injection (30mg/kg) | Reduction in clinical symptoms | Significant reduction in clinical symptoms compared to positive controls.[7] |
| Florfenicol & Thiamphenicol | Pigs (Pasteurella multocida challenge) | Not specified | Not specified | Combination was as effective as recommended dosages of individual drugs.[8][9] |
Table 3: Efficacy in Poultry Disease Models
| Antibiotic | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| Lincomycin | Broiler Chickens (Necrotic Enteritis) | 2 g/ton of feed | Reduction in mortality | Significant reduction in mortality from necrotic enteritis.[10] |
| Lincomycin +/- Bacitracin | Broiler Chickens (Clostridium perfringens infection) | Lincomycin: 0.5 g/l in water | Mortality Rate | Lincomycin alone reduced mortality to 8%; combination with bacitracin reduced it to 2%.[11] |
| Tylosin | Broiler Chickens (Mycoplasma gallisepticum infection) | 35 or 100 mg/kg BW in drinking water for 5 days | Reduction in clinical signs, lesions, and bacterial numbers | Both doses significantly reduced disease signs compared to untreated controls.[12][13][14] |
| Tylosin | Broiler Chickens (Mycoplasma gallisepticum infection) | Not specified | Morbidity and Mortality | All tested commercial products decreased morbidity and mortality in infected chicks.[15] |
Mechanism of Action: Lincosamides
Lincomycin and its derivative clindamycin are lincosamide antibiotics. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.[16]
Caption: Lincosamide antibiotics inhibit bacterial growth by targeting the 50S ribosomal subunit and halting protein synthesis.
Experimental Protocols
Detailed methodologies for key in vivo efficacy studies are provided below to facilitate replication and extension of these findings.
Murine Thigh Infection Model (Neutropenic)
This model is a standard for evaluating the efficacy of antibiotics against localized bacterial infections, particularly those caused by Staphylococcus aureus. By inducing neutropenia, the influence of the host's immune system is minimized, allowing for a more direct assessment of the antimicrobial agent's activity.[2]
Caption: Workflow for the neutropenic murine thigh infection model.
Protocol Details:
-
Animal Model: Female ICR:CD-1 mice are commonly used.[2]
-
Neutropenia Induction: Cyclophosphamide is administered intraperitoneally. A typical regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[2]
-
Inoculum Preparation: The desired bacterial strain (e.g., S. aureus) is cultured to the logarithmic growth phase and then diluted to the target concentration.[2]
-
Infection: A defined volume of the bacterial suspension is injected directly into the thigh muscle.[16]
-
Treatment: The test antibiotic is administered at various doses and schedules, typically starting a few hours post-infection.[2]
-
Efficacy Endpoint: The primary endpoint is the number of colony-forming units (CFU) per gram of thigh tissue, determined at 24 hours or other relevant time points post-treatment initiation.[2]
Avian Mycoplasma gallisepticum Infection Model
This model is used to evaluate the efficacy of antibiotics in treating chronic respiratory disease in poultry.
Caption: Workflow for the avian Mycoplasma gallisepticum infection model.
Protocol Details:
-
Infection: Birds are infected with a virulent strain of M. gallisepticum.
-
Treatment: The antibiotic is typically administered via the drinking water for several consecutive days.[12][13]
-
Efficacy Endpoints: Efficacy is evaluated based on clinical scores of respiratory signs, macroscopic lesion scores of the respiratory tract, re-isolation of M. gallisepticum from respiratory organs, weight gain, and mortality.[12][13]
Objective Comparison and Conclusion
The in vivo data suggests that lincomycin and its comparators are effective in relevant animal models of bacterial disease.
-
Lincomycin demonstrates efficacy against necrotic enteritis in poultry and can improve performance in pigs with mycoplasmal pneumonia.[5][6][10][11] However, its potency in some models, such as staphylococcal mastitis in mice, may be lower than other lincosamides like pirlimycin.[1]
-
Clindamycin , a derivative of lincomycin, shows potent bactericidal activity against S. aureus in murine models.[2][4] The efficacy of generic formulations, however, may be a concern.[2]
-
Tylosin is highly effective in reducing the clinical signs and pathology associated with Mycoplasma gallisepticum infection in chickens.[12][13][14]
-
Florfenicol demonstrates significant efficacy in reducing clinical signs of respiratory disease in pigs.[7]
The choice of antibiotic for further development should be guided by the specific pathogen of interest, the target animal species, and the desired therapeutic outcome. While this compound is expected to have a similar spectrum of activity to lincomycin, dedicated in vivo efficacy studies are warranted to confirm its therapeutic potential and establish optimal dosing regimens. The experimental models and data presented in this guide provide a foundation for designing such studies.
References
- 1. Efficacy of lincosaminide antibiotics in the treatment of experimental staphylococcal mastitis in lactating mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activity of erythromycin and clindamycin in an experimental Staphylococcus aureus infection in normal and granulocytopenic mice. A comparative in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of clindamycin, erythromycin and spiramycin against Staphylococcus aureus in the rat croton oil pouch model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of treatment with lincomycin hydrochloride and/or vaccination against Mycoplasma hyopneumoniae for controlling chronic respiratory disease in a herd of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepigsite.com [thepigsite.com]
- 7. Efficacy of florfenicol injection in the treatment of Mycoplasma hyopneumoniae induced respiratory disease in pigs [agris.fao.org]
- 8. Frontiers | In vitro and in vivo Synergistic Effects of Florfenicol and Thiamphenicol in Combination Against Swine Actinobacillus pleuropneumoniae and Pasteurella multocida [frontiersin.org]
- 9. In vitro and in vivo Synergistic Effects of Florfenicol and Thiamphenicol in Combination Against Swine Actinobacillus pleuropneumoniae and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijbcp.com [ijbcp.com]
- 12. Efficacy of Tylosin and Tilmicosin Against Experimental Mycoplasma gallisepticum Infection in Chickens | Scilit [scilit.com]
- 13. Efficacy of Tylosin and Tilmicosin Against Experimental Mycoplasma gallisepticum Infection in Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Short Communication - Study on quality and efficacy of commercial tylosin and doxycycline products against local isolates of mycoplasma in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Unlocking Potent Combinations: A Comparative Guide to the Synergistic Effects of Lincomycin 2-Phosphate with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the strategic combination of existing antibiotics to enhance their efficacy presents a critical and promising frontier. This guide offers a comprehensive analysis of the synergistic and antagonistic interactions of Lincomycin (B1675468), a lincosamide antibiotic, with other antimicrobial agents. While this guide focuses on Lincomycin, the data is presented with the understanding that Lincomycin 2-phosphate, a pro-drug, is converted to the active Lincomycin in vivo; therefore, their synergistic profiles are expected to be comparable. This document synthesizes available in vitro experimental data to provide a valuable resource for researchers exploring novel combination therapies.
Lincomycin exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2] When combined with other antibiotics, it can result in synergistic, additive, indifferent, or antagonistic effects. Synergy, where the combined antimicrobial activity is significantly greater than the sum of the individual effects, is of particular interest as it can lead to lower required dosages, reduced toxicity, and a decreased likelihood of developing resistant bacterial strains.[3] The primary methods for evaluating these interactions are the checkerboard assay, which determines the Fractional Inhibitory Concentration Index (FICI), and the time-kill curve assay, which measures the rate of bacterial killing over time. A FICI value of ≤ 0.5 is generally indicative of synergy.[3]
Comparative Analysis of Lincomycin Combinations
This section details the observed synergistic and antagonistic effects of Lincomycin when combined with various classes of antibiotics, supported by experimental data.
Lincomycin and Aminoglycosides
The combination of Lincomycin with aminoglycosides, which inhibit protein synthesis by binding to the 30S ribosomal subunit, has been a subject of considerable interest. The dual targeting of different ribosomal subunits can lead to a more potent inhibition of bacterial protein synthesis.[3]
| Combination | Target Organism | Experimental Method | Key Findings | FICI Value |
| Lincomycin + Spectinomycin | Various | Not Specified | Synergistic effect | Not Specified |
| Lincomycin + Neomycin | Anaerobic bacteria (Bacteroides fragilis, Eubacterium lentum, Peptostreptococcus sp.) from bovine mastitis | In vivo (experimental infection) | Clinically effective in treating mastitis | Not applicable |
| Lincomycin + Kanamycin (B1662678) | Staphylococcus aureus | Checkerboard assay | Antagonistic effect | > 2 |
Table 1: Synergistic and Antagonistic Effects of Lincomycin with Aminoglycosides.
The combination of Lincomycin and Spectinomycin is a well-documented synergistic pairing, particularly in veterinary medicine.[3] In contrast, an antagonistic effect was observed when Lincomycin was combined with kanamycin against Staphylococcus aureus.[3]
Lincomycin and Other Protein Synthesis Inhibitors
The interaction of Lincomycin with other antibiotics that target the 50S ribosomal subunit or other aspects of protein synthesis can be complex. Antagonism is a potential outcome when combining antibiotics with similar mechanisms of action, as they may compete for the same binding site.[3][4]
| Combination | Target Organism | Experimental Method | Key Findings | FICI Value |
| Lincomycin + Acetylisovaleryltylosin tartrate | Staphylococcus aureus | Checkerboard assay | Antagonistic effect | > 2 |
| Lincomycin + Florfenicol (B1672845) | Staphylococcus aureus | Checkerboard assay | Antagonistic effect | > 2 |
Table 2: Antagonistic Effects of Lincomycin with Other Protein Synthesis Inhibitors.
As indicated in the table, combinations of Lincomycin with acetylisovaleryltylosin tartrate and florfenicol against S. aureus have demonstrated antagonistic effects.[3]
Lincomycin and Cell Wall Synthesis Inhibitors (Beta-Lactams)
Combining inhibitors of protein synthesis with inhibitors of cell wall synthesis is a common strategy for achieving synergy. However, outcomes can vary.
| Combination | Target Organism | Experimental Method | Key Findings | FICI Value |
| Lincomycin + Amoxicillin (B794) | Staphylococcus aureus | Not Specified | Antagonistic effect | Not Specified |
Table 3: Antagonistic Effect of Lincomycin with a Beta-Lactam.
While synergy is often expected, the combination of Lincomycin and amoxicillin demonstrated an antagonistic effect against Staphylococcus aureus in one study.[3] The underlying reasons for this antagonism are not yet fully understood but may involve complex cellular interactions.[3]
Lincomycin and Silver Nanoparticles
Recent research has explored the combination of Lincomycin with non-traditional antimicrobial agents like silver nanoparticles (AgNPs).
| Combination | Target Organism | Experimental Method | Key Findings | MIC/MBC (µg/mL) |
| Lincomycin + AgNPs | Bacillus cereus | Broth microdilution | Additive effect, enhanced anti-biofilm activity | AgNPs MIC: 100, AgNPs MBC: 100, Mixture MIC: 100 + 12.5 |
| Lincomycin + AgNPs | Proteus mirabilis | Broth microdilution | Additive effect, enhanced anti-biofilm activity | AgNPs MIC: 100, AgNPs MBC: 100, Mixture MIC: 50 + 12.5 |
Table 4: Additive Effects of Lincomycin with Silver Nanoparticles.
The combination of Lincomycin with AgNPs has shown to have an additive effect and is effective in overcoming drug resistance and inhibiting biofilm formation in B. cereus and P. mirabilis.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[7][8][9]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Serially dilute the first antibiotic along the rows of a 96-well microtiter plate and the second antibiotic along the columns.[7][10]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[7] Dilute the inoculum to the desired final concentration (e.g., 5 x 10^5 CFU/mL).[7]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[7] Include wells for growth control (no antibiotic) and sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[3]
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.[3][9]
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of Drug A + FIC of Drug B Where FIC = MIC of drug in combination / MIC of drug alone. The results are interpreted as follows: Synergy (FICI ≤ 0.5), Additive (0.5 < FICI ≤ 1), Indifference (1 < FICI ≤ 4), or Antagonism (FICI > 4).[7]
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides information on the rate of bactericidal activity of antimicrobial combinations over time.[11][12][13]
-
Preparation of Cultures: Prepare a mid-log phase bacterial culture in a suitable broth medium (e.g., Mueller-Hinton broth).[11][12] Adjust the culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[11]
-
Exposure to Antibiotics: Add the antibiotics, alone and in combination, at desired concentrations (e.g., at their MIC, or fractions of the MIC) to flasks containing the bacterial culture.[13] Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 35-37°C with shaking.[11] At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.[11][12]
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).[11][12]
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic combination and control. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[12][14] Antagonism is defined as a ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.[3]
Visualizing Mechanisms and Workflows
To aid in the understanding of the concepts discussed, the following diagrams illustrate the mechanisms of action of the involved antibiotics and a typical experimental workflow for synergy testing.
Caption: Mechanisms of action for different antibiotic classes.
Caption: General workflow for antibiotic synergy testing.
Conclusion
The exploration of Lincomycin in combination with other antibiotics reveals a complex landscape of interactions. While synergistic relationships hold promise for combating bacterial infections, the potential for antagonism necessitates careful in vitro evaluation. This guide provides a foundational understanding of these interactions, supported by available data and standardized experimental protocols. Further research is warranted to fully elucidate the mechanisms of synergy and antagonism and to explore the clinical potential of promising Lincomycin-based combination therapies, particularly with more recent data on this compound.
References
- 1. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 2. Lincomycin, clindamycin and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microbial kinetics of drug action against gram-positive and gram-negative organisms. III: Effect of lincomycin and clindamycin combinations on Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Anti-Bacterial Actions of Lincomycin and Freshly Prepared Silver Nanoparticles: Overcoming the Resistance to Antibiotics and Enhancement of the Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Anti-Bacterial Actions of Lincomycin and Freshly Prepared Silver Nanoparticles: Overcoming the Resistance to Antibiotics and Enhancement of the Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Lincomycin 2-Phosphate
The responsible management of chemical and pharmaceutical waste is paramount in maintaining a safe and compliant laboratory environment. For researchers, scientists, and drug development professionals, understanding the correct disposal procedures for compounds like Lincomycin 2-phosphate is not just a matter of regulatory adherence but a commitment to environmental stewardship and public health. Improper disposal of pharmaceuticals, particularly antibiotics, can contribute to environmental contamination and the development of antimicrobial resistance.[1][2] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The substance is known to cause skin and serious eye irritation, and may also cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.[3]
-
Lab Coat: A lab coat should be worn to protect from spills.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[3]
Handle the compound in a well-ventilated area, preferably under a fume hood, to minimize inhalation exposure.[3] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[3]
Step-by-Step Disposal Procedure
The disposal of this compound, as with most pharmaceuticals, is regulated and requires disposal as chemical waste. Under no circumstances should this compound be disposed of down the drain. [1][3] Drain disposal of antibiotics and other pharmaceuticals can have a detrimental impact on aquatic ecosystems and public safety.[1]
-
Containment:
-
Leave the this compound in its original container whenever possible.
-
If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. The container must be securely sealed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" or "Chemical Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation.
-
-
Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Mixing incompatible chemicals can lead to dangerous reactions.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to manage any potential leaks.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.
-
Follow all institutional procedures for waste pickup requests.
-
The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF) for final disposal, which typically involves incineration for pharmaceutical waste.[4][5]
-
Regulatory Framework and Key Considerations
The disposal of pharmaceutical waste is governed by several federal and state regulations. Adherence to these regulations is crucial for maintaining compliance.
| Regulatory Body/Act | Key Considerations for this compound Disposal |
| Environmental Protection Agency (EPA) | Regulates the management and disposal of hazardous and non-hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][4][5] |
| Resource Conservation and Recovery Act (RCRA) | Provides a framework for the "cradle-to-grave" management of hazardous waste.[4] While this compound is not specifically listed as a hazardous waste, it must be managed responsibly as a chemical waste. |
| State and Local Regulations | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[2] Always consult your local and state guidelines. |
| Institutional Policies | Your research institution or company will have specific protocols for chemical and pharmaceutical waste management that must be followed. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
General Protocol for Preparing Chemical Waste for Disposal
While no specific experimental protocols for the disposal of this compound were found, a general protocol for preparing chemical waste for disposal, based on best practices, is as follows:
-
Characterize the Waste:
-
Identify all components of the waste stream.
-
Consult the Safety Data Sheet (SDS) for each component to understand its hazards.
-
-
Select Appropriate Container:
-
Choose a container that is chemically compatible with the waste.
-
Ensure the container is in good condition, with a secure, leak-proof lid.
-
-
Fill and Seal the Container:
-
Fill the container to no more than 90% of its capacity to allow for expansion.
-
Wipe down the exterior of the container to remove any contamination.
-
Securely seal the container.
-
-
Complete a Waste Label:
-
Attach a completed hazardous waste label to the container.
-
The label must include the generator's name, location, the chemical name(s) of the waste, and the date.
-
-
Document the Waste:
-
Maintain a log of all chemical waste generated, including the chemical name, quantity, and date of generation. This documentation is crucial for regulatory compliance.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling Lincomycin 2-Phosphate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of pharmaceutical compounds like Lincomycin 2-phosphate is paramount. This guide provides immediate, actionable information on personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and streamline laboratory workflows.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its related compound, Lincomycin Hydrochloride, for easy reference.
| Property | Value | Reference Compound |
| Molecular Formula | C₁₈H₃₅N₂O₉PS | N/A |
| Molecular Weight | 486.52 g/mol [1] | N/A |
| Melting Point | >208°C (decomposes)[1][] | N/A |
| Solubility | Slightly soluble in water and methanol (B129727) (with heating).[1][] | N/A |
| Occupational Exposure Limit (OEL) - 8-hr TWA | 100 µg/m³ | Lincomycin Hydrochloride[3] |
Note: The Occupational Exposure Limit (OEL) provided is for Lincomycin Hydrochloride, a closely related compound. In the absence of specific data for this compound, it is prudent to adhere to this limit as a conservative safety measure.
Operational Plan: Safe Handling and Disposal Protocol
This section provides a step-by-step guide for the safe handling and disposal of this compound and associated materials.
Engineering Controls and Preparation
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and restricted to authorized personnel.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area. A spill kit specifically for chemical spills should also be available.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a full-face shield to protect against splashes and airborne particles.
-
Hand Protection: Wear two pairs of nitrile gloves that are compliant with ASTM D6978 standards (chemotherapy gloves). The outer pair should be removed and disposed of immediately after handling is complete or if contamination is suspected.
-
Body Protection: A disposable, back-closing, long-sleeved gown made of a low-permeability fabric is required. Cuffs should be tucked under the inner pair of gloves.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be required.
Step-by-Step Handling Procedure
-
Don PPE: Before entering the designated handling area, correctly don all required personal protective equipment in the specified order.
-
Prepare Work Surface: Cover the work surface with a disposable, absorbent liner to contain any potential spills.
-
Weighing and Reconstitution:
-
Perform all weighing of the powdered compound within a chemical fume hood or other containment device.
-
Use a dedicated set of utensils (spatula, weigh boat) for this compound.
-
If reconstituting, add the diluent slowly and carefully to avoid splashing.
-
-
Post-Handling:
-
Wipe down all surfaces in the designated area with an appropriate cleaning agent.
-
Carefully doff PPE, avoiding self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves.
-
Dispose of all single-use PPE in the designated hazardous waste container.
-
-
Personal Hygiene: Immediately after removing all PPE, wash hands, forearms, and any other potentially exposed skin with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and absorbent liners, must be disposed of in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
"Sharps" Waste: Any needles or other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Waste Pickup: All hazardous waste containers should be collected and disposed of by a licensed hazardous waste management company in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
